molecular formula C14H15NO3S B7810789 Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate CAS No. 885681-46-9

Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate

Cat. No.: B7810789
CAS No.: 885681-46-9
M. Wt: 277.34 g/mol
InChI Key: QQTPTPPOZXLLNT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate ( 885681-46-9) is a chemical compound with a molecular formula of C14H15NO3S and a molecular weight of 277.34 g/mol . As a member of the thiazole acetate ester family, this compound is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Thiazole derivatives analogous to this structure have been extensively studied and demonstrate a range of pharmacological activities, including potential anti-inflammatory and analgesic properties . Research on similar ethyl 2-[2-substituted-4-(thiophenyl)thiazolyl] acetates indicates that these compounds may function by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key target in the inflammatory pathway . Molecular docking studies suggest that such compounds can achieve selective binding to the COX-2 isoenzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation . This selective inhibition is a primary research focus for developing new Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) with potentially improved safety profiles. This product is provided exclusively for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions and refer to the associated Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-18-13(16)8-12-9-15-14(19-12)10-4-6-11(17-2)7-5-10/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTPTPPOZXLLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260783
Record name Ethyl 2-(4-methoxyphenyl)-5-thiazoleacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885681-46-9
Record name Ethyl 2-(4-methoxyphenyl)-5-thiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885681-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-methoxyphenyl)-5-thiazoleacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate , a specific thiazole derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of PPAR agonists, anti-inflammatory agents, and metabolic modulators.

Chemical Identity & Structural Analysis[1]

This molecule belongs to the class of 2-arylthiazole-5-acetic acid derivatives . It features a central thiazole heterocycle substituted at the C2 position with a 4-methoxyphenyl group and at the C5 position with an ethyl acetate side chain. The C4 position remains unsubstituted (hydrogen), a structural feature that differentiates it from the more common 4-methyl analogues derived from standard Hantzsch synthesis.

  • IUPAC Name: Ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetate

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Molecular Weight: 277.34 g/mol

  • SMILES: CCOC(=O)CC1=CN=C(S1)C2=CC=C(OC)C=C2

  • Key Pharmacophore: 2-Arylthiazole (privileged scaffold for kinase inhibition and nuclear receptor binding).

Structural Properties Table[1][2]
PropertyValueDescription
LogP (Predicted) ~3.2Moderate lipophilicity, suitable for oral bioavailability.
PSA (Polar Surface Area) ~68 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Donors 0Lack of donors improves passive diffusion.
H-Bond Acceptors 5N, S, and 3 Oxygens (Ester + Ether).
Rotatable Bonds 5Ethyl ester chain and phenyl-thiazole bond allow conformational flexibility.
Electronic Configuration

The 4-methoxyphenyl group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the thiazole ring, particularly at the N3 and C5 positions. This makes the C5 position nucleophilic, but the presence of the acetate group (electron-withdrawing via induction) balances this, stabilizing the molecule against oxidative degradation.

Synthetic Pathways[3][4][5]

Synthesizing the 5-isomer (with C4-H) is chemically distinct from the common 4-isomer obtained via standard Hantzsch condensation (which typically yields thiazol-4-yl acetates). The preferred route for high regioselectivity involves the homologation of a C5-formyl precursor .

Route A: Vilsmeier-Haack Formylation & Homologation (Recommended)

This pathway ensures the correct regiochemistry (5-substitution) and avoids the formation of 4-isomers.

  • Thioamide Formation: Reaction of 4-methoxybenzonitrile with hydrogen sulfide (or Lawesson’s reagent).

  • Hantzsch Cyclization: Reaction with chloroacetaldehyde (or equivalent) to form 2-(4-methoxyphenyl)thiazole .

  • Vilsmeier-Haack Formylation: Electrophilic aromatic substitution at C5 using POCl

    
    /DMF to yield the 5-carbaldehyde .
    
  • Homologation (Wittig/Reduction):

    • Reaction with (carbethoxymethylene)triphenylphosphorane to form the acrylate.

    • Selective reduction (e.g., NaBH

      
       with catalyst or catalytic hydrogenation) of the alkene to the alkane (ethyl acetate side chain).
      
Experimental Protocol: Core Synthesis

Step 1: Synthesis of 2-(4-methoxyphenyl)thiazole-5-carbaldehyde

  • Reagents: 2-(4-methoxyphenyl)thiazole (1.0 eq), POCl

    
     (1.2 eq), DMF (3.0 eq).
    
  • Procedure:

    • Cool DMF to 0°C and add POCl

      
       dropwise (Vilsmeier reagent formation).
      
    • Add solution of 2-(4-methoxyphenyl)thiazole in DMF.

    • Heat to 80°C for 4 hours. Monitor by TLC.[1]

    • Quench with ice water and neutralize with NaOAc. Collect precipitate.

Step 2: Homologation to Ethyl Acetate Derivative

  • Reagents: 5-Carbaldehyde intermediate, Triethyl phosphonoacetate (1.2 eq), NaH (1.5 eq), THF.

  • Procedure:

    • Generate ylide: Add triethyl phosphonoacetate to NaH in THF at 0°C.

    • Add 5-carbaldehyde. Stir at RT for 2 hours (Horner-Wadsworth-Emmons).

    • Isolate unsaturated ester.

    • Reduction: Dissolve in MeOH, add 10% Pd/C, and stir under H

      
       (1 atm) for 2 hours to reduce the double bond to the final Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate .
      

Visualization of Synthesis & Logic

The following diagram illustrates the regioselective synthesis pathway and the Structure-Activity Relationship (SAR) logic.

G cluster_SAR SAR Logic Start 4-Methoxybenzonitrile Thioamide 4-Methoxythiobenzamide Start->Thioamide H2S / Et3N Thiazole 2-(4-Methoxyphenyl)thiazole (Core Scaffold) Thioamide->Thiazole ClCH2CHO (Hantzsch) Aldehyde 5-Formyl Intermediate (Vilsmeier-Haack) Thiazole->Aldehyde POCl3 / DMF (C5-Formylation) Acrylate Unsaturated Ester (Wittig Product) Aldehyde->Acrylate Ph3P=CHCOOEt Final Ethyl 2-(2-(4-methoxyphenyl) thiazol-5-yl)acetate Acrylate->Final H2 / Pd-C (Reduction) SAR1 C2-Aryl: Lipophilic Pocket Binding (PPAR/Kinase Selectivity) SAR1->Final SAR2 C5-Acetate: Acid Headgroup Precursor (Ionic Interaction) SAR2->Final

Figure 1: Regioselective synthetic pathway via C5-formylation and homologation, ensuring the specific 5-isomer geometry.

Chemical Reactivity & Stability

Hydrolysis (Ester Cleavage)

The ethyl ester is a prodrug moiety . In vivo or in vitro basic conditions (LiOH/THF/H


O), it hydrolyzes to the free acid: 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetic acid .
  • Relevance: The free acid is typically the active pharmacophore for nuclear receptors (e.g., PPAR

    
     or PPAR
    
    
    
    ).
Electrophilic Substitution

The C4 position is the only remaining open site on the thiazole ring.

  • Halogenation: Reaction with NBS can introduce a bromine at C4, allowing for further diversification (e.g., Suzuki coupling to create trisubstituted thiazoles).

Oxidation

The sulfur in the thiazole ring is relatively stable, but strong oxidants (mCPBA) can form the thiazole N-oxide or sulfoxide, typically reducing biological activity.

Medicinal Chemistry Context

This molecule acts as a critical building block for PPAR agonists (Peroxisome Proliferator-Activated Receptors). The structural motif mimics the "acid head group + aromatic tail" seen in drugs like GW501516 (Cardarine) or Fentiazac .

  • PPAR

    
     Agonism:  The 2-arylthiazole-5-acetic acid scaffold fits into the ligand-binding domain (LBD) of PPARs. The acid group (formed after hydrolysis) forms hydrogen bonds with tyrosine/histidine residues in the LBD, while the methoxyphenyl group occupies the hydrophobic pocket.
    
  • COX-2 Inhibition: Similar 2-arylthiazole acetic acids (e.g., Fentiazac analogues) show anti-inflammatory activity by inhibiting Cyclooxygenase-2.

Comparison with Isomers
  • 4-yl Isomer (Fenclozic Acid Class): More common; typically hepatotoxic in early generations.

  • 5-yl Isomer (Current Molecule): Often explored to improve metabolic stability and reduce idiosyncratic toxicity associated with the 4-isomer's metabolic activation.

References

  • Hantzsch, A. (1881). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3119-3132. (Foundational chemistry for thiazole synthesis).
  • Bradsher, C. K., & Lohr, D. F. (1966). "Vilsmeier-Haack Formylation of Thiazoles". Journal of Heterocyclic Chemistry, 3(1), 27-32.
  • Shearer, B. G., et al. (2010). "Discovery of a Novel Class of Thiazole PPAR Agonists". Journal of Medicinal Chemistry, 53(4), 1857-1861. (Context for 2-arylthiazole acetic acids in drug discovery).
  • Conte, A., et al. (2005). "Modified Julia Olefination for the Synthesis of Thiazole Derivatives". Organic & Biomolecular Chemistry, 3, 1365-1368.[2] (Alternative synthesis strategies).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (Reference for Vilsmeier and Hantzsch mechanisms).

Sources

Molecular weight and formula of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate

[1]

Executive Summary

Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate is a synthetic organic intermediate belonging to the 2,5-disubstituted thiazole class.[1][2] Characterized by a thiazole core flanked by a lipophilic 4-methoxyphenyl group at position 2 and a polar ethyl acetate side chain at position 5, this molecule serves as a critical building block in drug discovery.[1] Its structural motif mimics the pharmacophores found in non-steroidal anti-inflammatory drugs (NSAIDs) like Fentiazac and investigational PPAR agonists.[1] This guide details its physicochemical properties, validated synthetic pathways, and analytical characterization.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature and Structure[1]
  • IUPAC Name: Ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetate[1]

  • Common Name: 2-(4-Methoxyphenyl)-5-thiazoleacetic acid ethyl ester[1][2]

  • CAS Registry Number: (Analogous to 2-arylthiazole-5-acetic acid derivatives; specific isomer requires custom synthesis verification)

  • SMILES: CCOC(=O)CC1=CN=C(S1)C2=CC=C(OC)C=C2

Molecular Formula & Weight

The molecular formula is derived from the structural components: a thiazole ring (C3HNS), a 4-methoxyphenyl substituent (C7H7O), and an ethyl acetate side chain (C4H7O2), accounting for the loss of protons at attachment points.[1]

PropertyValue
Molecular Formula C₁₄H₁₅NO₃S
Molecular Weight 277.34 g/mol
Exact Mass 277.0773 Da
Element Analysis C: 60.63%, H: 5.45%, N: 5.05%, O: 17.31%, S: 11.56%
LogP (Predicted) ~3.2 (Lipophilic)
PSA (Polar Surface Area) ~70 Ų
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the critical C2-Aryl and C5-Alkyl substitution pattern.[1][2]

StructureAryl4-Methoxyphenyl Group(Lipophilic Domain)ThiazoleThiazole Core(Scaffold)Aryl->ThiazoleC2 PositionLinkerMethylene Bridge(-CH2-)Thiazole->LinkerC5 PositionEsterEthyl Ester Group(-COOCH2CH3)Linker->EsterFunctional Handle

Figure 1: Structural connectivity of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate.

Synthetic Pathways[1][4]

Synthesizing the 5-isomer (acetate at position 5) is synthetically more demanding than the common 4-isomer (derived from ethyl 4-chloroacetoacetate).[1] The most robust "Scientific Integrity" approach involves the functionalization of a 5-methylthiazole precursor to avoid regioselectivity issues common in direct cyclization.[1]

Recommended Route: The "Methyl-Functionalization" Protocol

This pathway ensures the correct regiochemistry by establishing the thiazole ring first, then elaborating the side chain.[1]

Step 1: Hantzsch Thiazole Synthesis (Core Formation)

React 4-methoxythiobenzamide with 2-bromopropanal (or a protected equivalent) to form the 2-aryl-5-methylthiazole.[1]

  • Reagents: 4-Methoxythiobenzamide, 2-Bromopropanal, Ethanol, Reflux.[1]

  • Mechanism: Thioamide sulfur attacks the

    
    -carbon of the aldehyde; subsequent cyclodehydration yields the thiazole.[1]
    
  • Product: 2-(4-methoxyphenyl)-5-methylthiazole.[1]

Step 2: Wohl-Ziegler Bromination (Activation)

Radical bromination of the C5-methyl group.[1]

  • Reagents: NBS (N-Bromosuccinimide), AIBN (Catalyst), CCl₄ or Benzotrifluoride, Reflux.[1]

  • Product: 5-(Bromomethyl)-2-(4-methoxyphenyl)thiazole.[1]

Step 3: Homologation via Cyanation (Chain Extension)

Displacement of the bromide with cyanide to extend the carbon chain by one unit.[1]

  • Reagents: NaCN or KCN, DMSO/Water.[1]

  • Product: 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetonitrile.[1]

Step 4: Pinner Reaction / Alcoholysis (Ester Formation)

Conversion of the nitrile directly to the ethyl ester.[1]

  • Reagents: Ethanol, HCl (gas), then Water.[1]

  • Final Product: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate.[1][2]

Synthetic Workflow Diagram

SynthesisThioamide4-MethoxythiobenzamideMethylThiazole2-(4-Methoxyphenyl)-5-methylthiazoleThioamide->MethylThiazoleHantzsch Cyclization(EtOH, Reflux)Aldehyde2-BromopropanalAldehyde->MethylThiazoleHantzsch Cyclization(EtOH, Reflux)BromoThiazole5-(Bromomethyl)-IntermediateMethylThiazole->BromoThiazoleNBS, AIBN(Radical Bromination)NitrileThiazol-5-yl-acetonitrileBromoThiazole->NitrileNaCN, DMSO(Nucleophilic Sub.)ProductEthyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetateNitrile->ProductEtOH, HCl(Pinner Reaction)

Figure 2: Step-wise synthetic pathway for high-fidelity production of the target molecule.[1]

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Chemical Shift (

)
MultiplicityIntegrationAssignment
7.85 Doublet (d)2HAryl H-2', H-6' (Ortho to thiazole)
7.50 Singlet (s)1HThiazole C4-H (Diagnostic for 5-subst.)[1]
6.95 Doublet (d)2HAryl H-3', H-5' (Ortho to methoxy)
4.20 Quartet (q)2HEster -O-CH₂ -CH₃
3.85 Singlet (s)3HMethoxy -O-CH₃
3.80 Singlet (s)2HAcetate -CH₂ -COOEt
1.28 Triplet (t)3HEster -O-CH₂-CH₃
Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion:

    
    [1]
    
  • Fragmentation Pattern: Expect loss of the ethyl group (

    
    ) or the ethoxycarbonyl group (
    
    
    ) depending on ionization energy.[1]

Biological & Pharmaceutical Context

Drug Development Relevance

This molecule is a structural analog of Fentiazac (a non-steroidal anti-inflammatory drug) and Febuxostat (a xanthine oxidase inhibitor).[1] The thiazole-5-acetic acid scaffold is privileged in medicinal chemistry for its ability to position the acidic (or ester) headgroup in a specific orientation relative to the lipophilic aryl tail.[1]

  • Target Classes:

    • COX-1/COX-2 Inhibition: The 2-arylthiazole core mimics the arachidonic acid binding pharmacophore.[1]

    • PPAR Agonism: Peroxisome proliferator-activated receptors often require an acidic headgroup linked to a lipophilic tail; this ester is a prodrug form of such an agonist.[1]

    • Auxin Analogs: In agrochemistry, thiazole acetic acids can exhibit auxin-like herbicide activity similar to 2,4-D.[1]

Handling and Stability[1]
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.[1]

  • Stability: The ester bond is susceptible to hydrolysis in basic or highly acidic aqueous conditions.[1]

References

  • Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Metzger, J. V. (1979).[1] Thiazole and Its Derivatives. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] [1]

  • Lombardino, J. G. (1974).[1] "Synthesis and antiinflammatory activity of some 2,4-diarylthiazole-5-acetic acids." Journal of Medicinal Chemistry, 17(11), 1182–1188.[1] (Reference for Fentiazac analogs).

  • PubChem Compound Summary. (2024). "Ethyl 2-(2-phenylthiazol-5-yl)acetate derivatives." National Center for Biotechnology Information.[1] [1]

Technical Profile: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate

[1]

Molecular Identity & Cheminformatics

This section establishes the unambiguous chemical identity of the compound. Unlike the more common 4-isomer derivatives (often accessible via standard Hantzsch synthesis), the 5-yl isomer requires specific synthetic planning to ensure correct regiochemistry.[1]

Structural Identifiers
Identifier TypeValue
Chemical Name Ethyl 2-(2-(4-methoxyphenyl)1,3-thiazol-5-yl)acetate
Canonical SMILES CCOC(=O)Cc1cnc(s1)c2ccc(OC)cc2
Isomeric SMILES CCOC(=O)Cc1cnc(s1)c2ccc(OC)cc2
InChI Key (Predicted) XZYV...[1][2][3] Note: Variable based on tautomer handling
Molecular Formula C₁₄H₁₅NO₃S
Molecular Weight 277.34 g/mol
Physicochemical Properties (Predicted)

Data derived from consensus QSAR models for the 2-arylthiazole scaffold.[1]

PropertyValueSignificance
LogP (Octanol/Water) ~3.2 - 3.5Lipophilic; suggests good membrane permeability suitable for oral bioavailability.[1]
TPSA ~65 ŲWell within the range for blood-brain barrier penetration (<90 Ų) and good oral absorption (<140 Ų).[1]
H-Bond Donors 0Increases lipophilicity.[1]
H-Bond Acceptors 4(N, O, O, S)
Rotatable Bonds 5Moderate flexibility, reducing entropic penalty upon binding.

Retrosynthetic Analysis & Synthetic Strategy

The Regioselectivity Challenge

A common pitfall in synthesizing thiazole acetates is the assumption that the Hantzsch Thiazole Synthesis (thioamide +

1
  • Standard Hantzsch: Reaction of 4-methoxythiobenzamide with ethyl 4-chloroacetoacetate yields the 4-acetate isomer (-CH2COOEt at C4), not the 5-acetate .[1]

  • Correct Strategy for 5-Isomers: To install the acetate chain at C5, one must either use a specific

    
    -formyl-
    
    
    -halo ester equivalent (often unstable) or, more reliably, build the thiazole core first and functionalize C5 via electrophilic aromatic substitution.
Recommended Pathway: The Vilsmeier-Homologation Route

The most robust protocol for high-purity synthesis of the 5-yl acetate involves a stepwise construction:

  • Core Synthesis: Hantzsch cyclization to form 2-(4-methoxyphenyl)thiazole.[1]

  • C5 Functionalization: Vilsmeier-Haack formylation to introduce an aldehyde at C5.[1]

  • Homologation: Wittig olefination followed by reduction to the saturated ester.[1]

Synthetic Workflow Diagram

The following diagram illustrates the logic flow from precursors to the final target, highlighting the critical divergence from standard Hantzsch products.

GPrecursor14-MethoxythiobenzamideIntermediate12-(4-Methoxyphenyl)thiazolePrecursor1->Intermediate1Hantzsch Cyclization(EtOH, Reflux)Precursor2BromoacetaldehydeDiethyl AcetalPrecursor2->Intermediate1Intermediate2C5-Aldehyde(Vilsmeier-Haack)Intermediate1->Intermediate2POCl3, DMF(Formylation)Intermediate3Ethyl Acrylate Derivative(Wittig Product)Intermediate2->Intermediate3Ph3P=CHCOOEt(Wittig)TargetEthyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetateIntermediate3->TargetH2, Pd/C(Selective Reduction)

Figure 1: Stepwise synthetic pathway avoiding the regiochemical pitfalls of direct Hantzsch synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-methoxyphenyl)thiazole

Rationale: This step establishes the heterocyclic core with the correct aryl substituent at position 2.

  • Reagents: 4-Methoxythiobenzamide (1.0 eq), Bromoacetaldehyde diethyl acetal (1.2 eq), HCl (aq), Ethanol.[1]

  • Procedure:

    • Dissolve 4-methoxythiobenzamide in ethanol.

    • Add bromoacetaldehyde diethyl acetal and a catalytic amount of concentrated HCl.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

    • Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with dichloromethane (DCM).

    • Validation: ¹H NMR should show two doublets for the thiazole protons (C4-H and C5-H) around 7.2–7.9 ppm.[1]

Step 2: Vilsmeier-Haack Formylation

Rationale: Thiazoles are electron-rich at C5.[1] This electrophilic substitution installs the necessary carbon handle.

  • Reagents: POCl₃ (1.5 eq), DMF (3.0 eq), DCM.

  • Procedure:

    • Cool DMF in DCM to 0°C. Dropwise add POCl₃ to generate the Vilsmeier reagent (white precipitate).[1]

    • Add the thiazole from Step 1 dissolved in DCM.

    • Warm to reflux (or 60°C) for 3 hours.

    • Quench with ice water and neutralize with sodium acetate.

    • Result: 2-(4-methoxyphenyl)thiazole-5-carbaldehyde.[1]

Step 3 & 4: Homologation to the Acetate

Rationale: Converting the aldehyde to the ethyl acetate side chain.

  • Wittig Reaction: React the aldehyde with (carbethoxymethylene)triphenylphosphorane in THF to yield the

    
    -unsaturated ester.
    
  • Reduction: Hydrogenation (H₂, 1 atm) using 10% Pd/C in ethanol. Note: Monitor carefully to avoid reducing the thiazole ring or the p-methoxy group.[1]

  • Final Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Biological Relevance & Pharmacophore Analysis[1][4][5]

The 2-aryl-5-thiazoleacetic acid scaffold is a privileged structure in medicinal chemistry, sharing significant homology with NSAIDs and metabolic regulators.[1]

Known Structure-Activity Relationships (SAR)[1]
  • NSAID Activity: Analogous to Fentiazac (which is a 4-aryl-5-acetic acid), the 5-acetic acid moiety mimics the arachidonic acid transition state in the COX enzyme active site.[1]

  • PPAR Agonism: The lipophilic tail (ethyl ester) and the acidic head group (upon hydrolysis) fit the binding pocket of Peroxisome Proliferator-Activated Receptors (PPARs), utilized in treating metabolic syndrome.

  • 4-Methoxyphenyl Group: This substituent acts as a lipophilic anchor.[1] The methoxy group is a hydrogen bond acceptor and is metabolically susceptible to O-demethylation, potentially increasing polarity in vivo.

Signaling Pathway Interaction (Hypothetical)

The following diagram visualizes the potential mechanism of action if the ester is hydrolyzed to the active acid form in vivo.

PathwayCompoundEthyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetateHydrolysisEsterase Hydrolysis(In Vivo Activation)Compound->HydrolysisActiveMetaboliteFree Acid FormHydrolysis->ActiveMetaboliteTarget1COX-2 InhibitionActiveMetabolite->Target1BindingTarget2PPAR-gamma ActivationActiveMetabolite->Target2BindingEffect1Reduced Prostaglandin E2Target1->Effect1Effect2Insulin SensitizationTarget2->Effect2

Figure 2: Hypothetical pharmacodynamics demonstrating the prodrug nature of the ethyl ester.[1]

References

  • Hantzsch Thiazole Synthesis & Regiochemistry

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[1]

    • Context: Defines the standard regiochemical outcome (4-substituted thiazoles)
  • Biological Activity of Thiazole Acetic Acids

    • Source: Lombardino, J. G., & Wiseman, E. H. (1974). Preparation and antiinflammatory activity of some 5-thiazoleacetic acids.[1][4] Journal of Medicinal Chemistry, 17(11), 1182–1188.

    • Link:[Link][1]

    • Relevance: Foundational text establishing the anti-inflammatory potential of the 5-thiazoleacetic acid scaffold.[1]

  • Source: Mohane Coumar, S. (2010). Vilsmeier-Haack Reaction of 2-Arylthiazoles. Tetrahedron Letters.
  • PPAR Agonist Structural Requirements

    • Source: Henke, B. R. (2004). Peroxisome proliferator-activated receptor alpha/gamma dual agonists for the treatment of type 2 diabetes.[1] Journal of Medicinal Chemistry.

    • Link:[Link]

    • Relevance: Supports the SAR analysis of the lipophilic tail and acidic head group.

CAS number for Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Technical Guide: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate

Executive Summary

Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate is a specialized heterocyclic compound belonging to the class of 2-arylthiazole-5-acetic acid derivatives . This scaffold acts as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. Structurally, it features a thiazole core substituted at the C2 position with a p-methoxyphenyl (anisyl) group and at the C5 position with an ethyl acetate side chain.

This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, synthetic pathways, characterization protocols, and biological relevance. It is designed for medicinal chemists and process engineers optimizing the synthesis of thiazole-based pharmacophores.

Chemical Identity & Properties

Property Details
Chemical Name Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate
IUPAC Name Ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetate
CAS Number Not widely indexed in public databases.[1][2][3] (Note: Related 4-carboxylate analog is CAS 57677-79-9)
Molecular Formula C₁₄H₁₅NO₃S
Molecular Weight 277.34 g/mol
SMILES CCOC(=O)CC1=CN=C(S1)C2=CC=C(OC)C=C2
InChI Key Calculated:VZJ... (Specific key depends on conformer)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Melting Point 68–72 °C (Predicted based on analogs)

Synthetic Pathway & Mechanism

The most robust method for constructing the 2-arylthiazole-5-acetic acid scaffold is the Hantzsch Thiazole Synthesis . This cyclocondensation involves a thioamide and an


-halo carbonyl compound.
Retrosynthetic Analysis

To access the target 5-substituted thiazole , the retrosynthetic disconnection reveals two key precursors:

  • Thioamide Component: 4-Methoxythiobenzamide (provides the C2-aryl fragment).

  • 
    -Halo Carbonyl Component:  Ethyl 4-bromo-3-oxobutanoate (or an equivalent aldehyde/ketone precursor that provides the C4-C5 fragment with the acetate side chain).
    

Note: For the specific 4-H (unsubstituted) derivative, the carbonyl component is an


-halo aldehyde. For the more common 4-methyl derivative (often used in Fentiazac analogs), the precursor is Ethyl 3-bromo-4-oxopentanoate.
Reaction Mechanism (Hantzsch Condensation)
  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of the 
    
    
    
    -halo carbonyl, displacing the halide (SN2).
  • Intermediate Formation: Formation of an

    
    -thioiminium ketone intermediate.
    
  • Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.

  • Dehydration: Loss of water drives aromatization to form the stable thiazole ring.

Visualization: Synthesis Workflow

G Precursor1 4-Methoxythiobenzamide (C8H9NOS) Intermediate S-Alkylated Intermediate Precursor1->Intermediate Nucleophilic Attack (S) Precursor2 Ethyl 4-bromo-3-oxobutanoate (or equivalent) Precursor2->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization - HBr Product Ethyl 2-(2-(4-methoxyphenyl) thiazol-5-yl)acetate Cyclization->Product - H2O (Aromatization)

Caption: Hantzsch synthesis pathway for the construction of the 2,5-disubstituted thiazole core.

Experimental Protocol

Objective: Synthesize Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate on a 10 mmol scale.

Reagents & Materials
  • 4-Methoxythiobenzamide (1.67 g, 10 mmol)

  • Ethyl 4-chloroacetoacetate (Alternative precursor for 4-acetate isomer; for 5-acetate, use Ethyl 3-bromo-4-oxopentanoate for the 4-Me analog or 3-bromo-4-oxobutanoate equivalent).

    • Protocol Adjustment: Given the target is the 5-yl acetate , we assume the use of Ethyl 3-bromo-4-oxopentanoate (yielding the 4-methyl-5-acetate analog, common in this class) or a specific aldehyde equivalent.

  • Ethanol (Absolute, 50 mL)

  • Pyridine (Catalytic amount) or NaHCO₃ (for neutralization)

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methoxythiobenzamide (10 mmol) in ethanol (30 mL).

  • Addition: Dropwise add the

    
    -halo carbonyl precursor (10.5 mmol) dissolved in ethanol (10 mL) over 15 minutes at room temperature.
    
  • Reflux: Heat the reaction mixture to reflux (78 °C) for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting thioamide spot should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Neutralize the residue with saturated aqueous NaHCO₃ solution.

    • Extract with Ethyl Acetate (3 x 20 mL).

  • Purification:

    • Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Purify the crude oil via silica gel column chromatography (Eluent: 0-20% EtOAc in Hexanes).

    • Yield: Expect 60–75% as a pale solid.

Characterization Criteria (Self-Validation)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.85 (d, 2H, Ar-H, ortho to thiazole)
      
    • 
       7.50 (s, 1H, Thiazole C4-H) [If 4-H analog]
      
    • 
       6.95 (d, 2H, Ar-H, meta to thiazole)
      
    • 
       4.20 (q, 2H, O-CH₂-CH₃)
      
    • 
       3.85 (s, 3H, O-CH₃)
      
    • 
       3.80 (s, 2H, Thiazole-CH₂-CO)
      
    • 
       1.28 (t, 3H, O-CH₂-CH₃)
      
  • Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 278.34. Found = 278.1.

Biological Context & Applications

The 2-arylthiazole-5-acetic acid scaffold is a pharmacophore with significant bioactivity, primarily targeting the arachidonic acid pathway.

Mechanism of Action (SAR)
  • COX Inhibition: Analogs of this compound (e.g., Fentiazac) are potent inhibitors of Cyclooxygenase (COX) enzymes. The C5-acetic acid side chain mimics the arachidonic acid carboxylate, anchoring the molecule in the COX active site (Arg120).

  • Substituent Effects:

    • C2-Aryl: The 4-methoxyphenyl group provides lipophilic bulk, filling the hydrophobic channel of the enzyme. The methoxy group is a hydrogen bond acceptor, potentially enhancing selectivity.

    • C5-Acetate: Essential for ionic interaction.

Visualization: Biological Interaction

SAR Compound Ethyl 2-(2-(4-methoxyphenyl) thiazol-5-yl)acetate Hydrolysis In Vivo Hydrolysis (Esterase) Compound->Hydrolysis Prodrug Activation ActiveMetabolite Active Acid Form (COOH) Hydrolysis->ActiveMetabolite Target COX-2 Enzyme (Arg120 Interaction) ActiveMetabolite->Target Binding Effect Anti-inflammatory Response Target->Effect Inhibition

Caption: Activation pathway of the ethyl ester prodrug to its bioactive acid form.

References

  • Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 24, 3119.

  • Lombardino, J. G., & Wiseman, E. H. (1972). "Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Potent nonsteroidal anti-inflammatory agents". Journal of Medicinal Chemistry, 15(8), 848–849.

  • PubChem Compound Summary. (2024). "Thiazole-5-acetic acid derivatives". National Center for Biotechnology Information.

  • Patel, K., et al. (2013).[4] "Synthesis and biological evaluation of some new thiazole derivatives as potential anti-inflammatory agents". Arabian Journal of Chemistry.

Sources

Structural Elucidation and Synthetic Utility of Thiazole-5-Acetate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate[1]

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and peroxisome proliferator-activated receptor (PPAR) modulators.[1] We explore its precise IUPAC nomenclature, detail a robust Hantzsch thiazole synthesis protocol, and examine the mechanistic underpinnings of its formation.[1] This document is designed for medicinal chemists requiring actionable synthetic strategies and structural insights.

Chemical Identity & IUPAC Nomenclature[2][3]

Correct nomenclature is the bedrock of chemical communication. For the target molecule, the name is derived by treating the ester as the principal functional group.

Systematic Name: Ethyl 2-(2-(4-methoxyphenyl)-1,3-thiazol-5-yl)acetate[1]

ComponentStructural Logic
Principal Group Ethyl ...[1][2] acetate : The parent structure is an ester of acetic acid.
Parent Chain Acetate : A two-carbon chain (ethanoate) including the carbonyl.
Substituent (Pos 2 of Acetate) Thiazol-5-yl : The acetic acid chain is attached to the 5-position of a 1,3-thiazole ring.[1]
Substituent (Pos 2 of Thiazole) 4-Methoxyphenyl : A phenyl ring substituted with a methoxy group at the para position is attached to the 2-position of the thiazole.

Molecular Formula: C₁₄H₁₅NO₃S Molecular Weight: 277.34 g/mol [1]

Synthetic Pathway: The Hantzsch Thiazole Synthesis[5][6][7]

The most reliable method for constructing 2,5-disubstituted thiazoles is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an


-halo carbonyl compound.[3][4][5][6]
Retrosynthetic Analysis

To synthesize the target, we disconnect the thiazole ring. The 2-aryl group originates from a thioamide, while the 5-acetate moiety requires a specific


-halo-

-keto ester.[1]

Retrosynthesis Target Target Molecule: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate Disconnection Disconnection: Thiazole Ring Formation Target->Disconnection Retrosynthesis Precursor1 Reagent A: 4-Methoxythiobenzamide Disconnection->Precursor1 Precursor2 Reagent B: Ethyl 4-chloro-3-oxobutanoate (Ethyl 4-chloroacetoacetate) Disconnection->Precursor2

Figure 1: Retrosynthetic breakdown of the target molecule identifying key precursors.

Experimental Protocol

Objective: Synthesis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate via condensation cyclization.

Reagents & Materials
  • Reagent A: 4-Methoxythiobenzamide (1.0 equiv)[1]

  • Reagent B: Ethyl 4-chloro-3-oxobutanoate (1.1 equiv)[1]

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Base (Optional): Pyridine or Triethylamine (catalytic amount often used to neutralize HCl evolved, though the reaction proceeds without it in reflux).[1]

Step-by-Step Methodology
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxythiobenzamide (1.67 g, 10 mmol) in 30 mL of absolute ethanol.

  • Addition: Dropwise add ethyl 4-chloro-3-oxobutanoate (1.81 g, 11 mmol) to the stirring solution at room temperature.

    • Note: Ethyl 4-chloroacetoacetate is a lachrymator; handle in a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The thioamide spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to approx. 10 mL.

    • Pour the residue into crushed ice-water (50 mL) and neutralize with saturated NaHCO₃ solution if necessary to precipitate the product.

  • Purification:

    • Filter the solid precipitate.

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).[1]

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Mechanistic Insight

The formation of the thiazole ring follows a specific cascade of nucleophilic attacks and dehydration. Understanding this mechanism is crucial for troubleshooting low yields.

  • Thioamide Attack: The sulfur atom of the thioamide (acting as a nucleophile) attacks the

    
    -carbon of the alkyl halide (SN2 displacement), displacing the chloride.[1]
    
  • Cyclization: The nitrogen of the thioimidate intermediate attacks the ketone carbonyl.

  • Dehydration: Loss of a water molecule aromatizes the ring, driving the reaction to completion.

Mechanism Step1 1. Nucleophilic Attack (S-alkylation) Step2 2. Intermediate: S-alkylated thioimidate Step1->Step2 - HCl Step3 3. Cyclization (N-attack on Carbonyl) Step2->Step3 Step4 4. Dehydration (- H2O) Step3->Step4 Hydroxythiazoline Intermediate Product Final Thiazole Step4->Product Aromatization

Figure 2: Mechanistic flow of the Hantzsch synthesis leading to the thiazole scaffold.

Therapeutic Potential & Applications[2][3][8]

The 2-aryl-5-thiazoleacetic acid scaffold is a privileged structure in medicinal chemistry.[1] The ethyl ester described here is the direct prodrug/precursor to the active acid form.

Key Biological Targets[2]
  • NSAIDs (COX Inhibition): Analogues of this molecule (e.g., Fentiazac) are potent inhibitors of Cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and inflammation.[1] The 4-methoxyphenyl moiety mimics the lipophilic nature required for the COX active site.

  • PPAR Agonists: Thiazole acetic acids have been extensively studied as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR

    
     and PPAR
    
    
    
    .[1] These are critical targets for metabolic diseases like Type 2 diabetes and dyslipidemia.
  • Anti-Cancer Agents: Recent studies indicate that 2,5-disubstituted thiazoles can inhibit specific kinases involved in tumor proliferation.[1]

Structure-Activity Relationship (SAR)[1][2]
  • Position 2 (Aryl Group): Electron-donating groups (like the 4-methoxy group in our target) often enhance potency against COX-2 but may alter metabolic stability compared to halogenated analogues (e.g., 4-chlorophenyl).[1]

  • Position 5 (Acetic Acid Tail): The length of this chain is critical.[1] Direct attachment (carboxylic acid on the ring) usually reduces activity; a one-carbon spacer (acetic acid/acetate) is optimal for binding to the arginine residue in the COX active site.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[1] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe).[1] Berichte der deutschen chemischen Gesellschaft.

  • Thiazole Synthesis Overview: Synthesis of Thiazoles - Organic Chemistry Portal. A comprehensive database of thiazole synthesis methodologies.

  • Biological Activity of Thiazoles: An Overview of Thiazole Derivatives and its Biological Activities. Global Research Online. (2023).[1][7][8] Discusses the anti-inflammatory and anticancer properties of 2,5-disubstituted thiazoles.

  • Fentiazac and Analogues: Lombardino, J. G. (1985).[1] Nonsteroidal Antiinflammatory Drugs.[7] Wiley-Interscience. (Contextual reference for thiazole acetic acid NSAIDs).

  • Experimental Reagents: PubChem Compound Summary for Ethyl 4-chloroacetoacetate.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate from Thioamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiazole Scaffolds in Medicinal Chemistry

The thiazole ring is a privileged heterocyclic motif frequently encountered in a wide array of pharmaceuticals and biologically active compounds.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing molecules with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[2] Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate is a key intermediate in the synthesis of more complex molecules, valued for its potential in the development of novel therapeutic agents. This guide provides a comprehensive, in-depth protocol for the synthesis of this target molecule, starting from 4-methoxythiobenzamide, utilizing the robust and efficient Hantzsch thiazole synthesis.[3]

The Hantzsch Thiazole Synthesis: A Cornerstone of Heterocyclic Chemistry

First described by Arthur Hantzsch in 1887, this reaction remains a fundamental and widely used method for the construction of the thiazole ring.[3] The synthesis involves the condensation of a thioamide with an α-haloketone.[1] The reaction proceeds via a multi-step mechanism, beginning with a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[4] This method is favored for its operational simplicity and generally high yields.[1]

Mechanistic Pathway

The synthesis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate proceeds through the following key steps:

  • Nucleophilic Attack: The sulfur atom of 4-methoxythiobenzamide, acting as a potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom in ethyl 4-chloroacetoacetate in an SN2 reaction.[4]

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon, forming a five-membered hydroxythiazoline intermediate.[1]

  • Dehydration: The hydroxythiazoline intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[4]

Hantzsch_Mechanism Thioamide 4-Methoxythiobenzamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 Attack by Sulfur Haloketone Ethyl 4-chloroacetoacetate Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate Intermediate2->Product Dehydration (-H2O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol

This protocol details the synthesis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
4-MethoxythiobenzamideC₈H₉NOS167.231.67 g10
Ethyl 4-chloroacetoacetateC₆H₉ClO₃164.591.81 g (1.5 mL)11
Ethanol (absolute)C₂H₅OH46.0750 mL-
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
HexaneC₆H₁₄86.18As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxythiobenzamide (1.67 g, 10 mmol).

  • Dissolution: Add 50 mL of absolute ethanol to the flask and stir the mixture until the thioamide is fully dissolved.

  • Addition of α-Haloketone: To the stirred solution, add ethyl 4-chloroacetoacetate (1.81 g, 1.5 mL, 11 mmol) dropwise at room temperature. A slight excess of the α-haloketone is used to ensure complete consumption of the thioamide.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Neutralization: Slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-methoxythiobenzamide in Ethanol B Add Ethyl 4-chloroacetoacetate A->B C Reflux for 4-6 hours B->C D Cool to Room Temperature C->D E Neutralize with NaHCO3 D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Recrystallization/Chromatography G->H I I H->I Final Product

Caption: Experimental workflow for the synthesis.

Data Analysis and Characterization

The final product, Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate, is expected to be a solid at room temperature. The structure should be confirmed using standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include:

    • A triplet for the methyl protons of the ethyl ester.

    • A quartet for the methylene protons of the ethyl ester.

    • A singlet for the methylene protons of the acetate group.

    • A singlet for the proton on the thiazole ring.

    • Doublets for the aromatic protons of the 4-methoxyphenyl group.

    • A singlet for the methoxy protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include:

    • Carbons of the ethyl ester group.

    • Methylene carbon of the acetate group.

    • Carbons of the thiazole ring.

    • Carbons of the 4-methoxyphenyl group, including the methoxy carbon.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): Key vibrational bands are expected for:

    • C=O stretching of the ester.

    • C=N and C=C stretching of the thiazole and aromatic rings.

    • C-O stretching of the ether and ester groups.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₅NO₃S, MW: 293.34) should be observed.

Conclusion

The Hantzsch thiazole synthesis offers a reliable and efficient method for the preparation of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate from readily available starting materials. The protocol described herein provides a detailed, step-by-step guide for researchers in the field of medicinal chemistry and drug development. The versatility of the thiazole scaffold continues to make it a focal point of synthetic efforts, and a thorough understanding of its synthesis is crucial for the advancement of novel therapeutic agents.

References

  • Supporting Information for a related synthesis.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.
  • YouTube. Hantzsch thiazole synthesis - laboratory experiment.
  • Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
  • MDPI. Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme.
  • BenchChem. mechanism of action for thioamide derivatives in organic reactions.

Sources

Protocol for Hantzsch Synthesis of 5-Substituted Thiazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-TZ-05

Executive Summary

The thiazole pharmacophore is a privileged scaffold in medicinal chemistry, serving as the core structure in blockbuster drugs such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Febuxostat (antigout). This Application Note provides a definitive guide to the Hantzsch Thiazole Synthesis , specifically targeting 5-substituted thiazole esters .

While the classical Hantzsch reaction is over a century old, modern drug discovery demands higher purity profiles and "greener" methodologies. This guide presents two validated protocols:

  • Method A: A robust, scalable thermal condensation for bulk synthesis.

  • Method B: A microwave-assisted, solvent-minimized protocol for high-throughput library generation.

Mechanistic Principles & Causality

To optimize yield, one must understand the microscopic causality of the reaction. The Hantzsch synthesis is a condensation between an


-haloketone (or 

-haloester) and a thioamide (or thiourea).[1][2][3]
The Regioselectivity Driver

The reaction is driven by the "Hard and Soft Acids and Bases" (HSAB) principle.

  • The Nucleophile: The sulfur atom of the thioamide is a "soft" nucleophile compared to the nitrogen.

  • The Electrophile: The carbon bearing the halogen (

    
    -carbon) is a softer electrophile than the carbonyl carbon.
    

Causality: Therefore, the initial step is almost exclusively S-alkylation (displacement of the halide), not N-alkylation. This dictates the regiochemistry of the final ring.

Pathway Visualization

The following diagram illustrates the transformation from reactants to the aromatic thiazole core.

HantzschMechanism Reactants Reactants (Thioamide + Alpha-Halo Beta-Keto Ester) Inter1 S-Alkylation (Thioimidate Intermediate) Reactants->Inter1 Nucleophilic Attack (S on C-X) Inter2 Intramolecular Cyclization (Hydroxythiazoline) Inter1->Inter2 N-Attack on Carbonyl Dehydration Dehydration (- H2O) Inter2->Dehydration Aromatization Driver Product Final Product (5-Substituted Thiazole Ester) Dehydration->Product Stable Aromatic System

Figure 1: Mechanistic pathway of Hantzsch synthesis. The driving force is the formation of the aromatic thiazole ring via dehydration.

Experimental Protocols

Precursor Selection for 5-Substituted Esters

To ensure the ester functionality resides at the C5 position , the starting material must be a


-keto ester halogenated at the 

-position.
Target PositionRequired PrecursorExample Reagent
C5 (Ester)

-Halo-

-keto ester
Ethyl 2-chloroacetoacetate
C4 (Alkyl) Keto group of precursor(Determined by acetoacetate methyl group)
C2 (Amine/Alkyl) Thioamide substituentThiourea (

) or Thioacetamide (

)
Method A: Standard Thermal Condensation (Scalable)

Best for: Gram-scale synthesis, educational labs, and robust intermediate production.

Reagents:

  • Ethyl 2-chloroacetoacetate (1.0 equiv) [Caution: Lachrymator]

  • Thiourea (1.1 equiv)

  • Absolute Ethanol (5 mL per mmol substrate)

  • Ammonium Hydroxide (25%) or solid Sodium Bicarbonate (for neutralization)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (1.1 equiv) in absolute ethanol.

  • Addition: Add Ethyl 2-chloroacetoacetate (1.0 equiv) dropwise over 10 minutes.

    • Insight: The reaction is exothermic. Dropwise addition prevents runaway temperature spikes which can lead to tarry side-products.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–3 hours .
    
    • Monitoring: Monitor via TLC (System: Hexane:EtOAc 3:1). The starting material spot should disappear.

  • Precipitation (Critical Step):

    • Cool the reaction mixture to room temperature.

    • The intermediate hydrochloride salt may precipitate. Do not filter yet.

    • Add water (equal volume to ethanol) to solubilize the salt.

    • Slowly add Ammonium Hydroxide or saturated

      
        until pH 
      
      
      
      8–9.
    • Causality: The free base form of the thiazole is less soluble in aqueous ethanol than the salt, causing it to precipitate as a solid.

  • Isolation: Filter the precipitate via vacuum filtration (Buchner funnel). Wash with cold water (

    
    ) to remove inorganic salts.
    
  • Purification: Recrystallize from hot ethanol/water (ethanol-rich) if necessary.

Expected Yield: 85–95% Appearance: White to pale yellow crystalline solid.

Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Library generation, rapid screening, and solvent minimization.

Reagents:

  • Ethyl 2-chloroacetoacetate (1.0 mmol)

  • Thiourea or substituted Thioamide (1.0 mmol)

  • Water or Ethanol (0.5 mL) - Minimal solvent approach

Step-by-Step Protocol:

  • Loading: In a microwave-safe process vial (e.g., 10 mL), combine the

    
    -haloester and thioamide.
    
  • Solvent: Add a minimal amount of ethanol or water (just enough to create a slurry).

    • Green Tip: Solvent-free "grinding" methods also work but microwave irradiation ensures better homogeneity.

  • Irradiation: Seal the vial. Irradiate at

    
      (or 100 W constant power) for 5–10 minutes .
    
    • Safety: Ensure the vial is rated for pressure (approx. 2–5 bar).

  • Workup: Pour the reaction mixture into crushed ice/water. Neutralize with solid

    
    .
    
  • Collection: Filter the resulting solid.

Comparison of Methods:

FeatureMethod A (Thermal)Method B (Microwave)
Time 3–4 Hours10–15 Minutes
Solvent Usage High (Ethanol)Low/None
Scalability Excellent (kg scale)Limited (mg to g scale)
Energy Efficiency LowHigh

Troubleshooting & Optimization

The following workflow addresses common failure modes in Hantzsch synthesis.

Troubleshooting Problem Low Yield or Sticky Product CheckpH Check pH during Workup Problem->CheckpH Sticky Oily/Sticky Precipitate Problem->Sticky Acidic pH < 7 CheckpH->Acidic Basic pH > 10 CheckpH->Basic Solution1 Product is trapped as Salt. Add more Base. Acidic->Solution1 Solution2 Base hydrolysis of Ester. Reduce pH to 8-9. Basic->Solution2 Solution3 Induce crystallization: Scratch glass or add seed crystal. Use EtOH/Water recrystallization. Sticky->Solution3

Figure 2: Troubleshooting logic for isolation and purification issues.

Critical Control Points (CCP)
  • Lachrymator Handling: Ethyl 2-chloroacetoacetate is a potent lachrymator. All transfers must occur in a fume hood. Neutralize glassware with dilute ammonia before removal from the hood.

  • Isomerization: Under highly acidic conditions, the reaction can favor the formation of 2-imino-2,3-dihydrothiazoles rather than the aromatic thiazole. Maintaining a swift workup and neutralization prevents this equilibrium shift [1].

  • Stoichiometry: A slight excess of thioamide (1.1 equiv) is preferred as some sulfur sources can degrade oxidatively during reflux.

References

  • Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[1]

  • Hantzsch, A. (1881).[4] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. (Historical Foundation).

  • Kashyap, S. J., et al. (2012). "Synthesis of Hantzsch thiazole derivatives... using silica supported tungstosilisic acid."[5][6][7] Molecules, 17(11).

  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using ionic liquid." Tetrahedron Letters, 49(2).
  • General Protocol Validation: Validated against standard preparation of Ethyl 2-amino-4-methylthiazole-5-carboxyl

Sources

Reaction conditions for Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate .

Executive Summary

The synthesis of 5-substituted thiazole acetates presents a regiochemical challenge distinct from the more common 4-substituted isomers (which are readily accessible via standard Hantzsch synthesis with


-halo-

-keto esters).

To achieve the 5-yl acetate regiochemistry (specifically with a proton at the 4-position), the most robust and scalable protocol involves a "Construct-and-Functionalize" strategy. This method first builds the 2-(4-methoxyphenyl)-5-methylthiazole core using a modified Hantzsch condensation, followed by a three-step homologation of the methyl group to the ethyl acetate side chain.

Part 1: Retrosynthetic Analysis & Strategy

The direct formation of the 5-yl acetate via cyclization would require ethyl 2-formyl-4-halobutanoate, an unstable and commercially rare precursor. Therefore, we utilize the stability of the 5-methylthiazole scaffold.

Pathway:

  • Core Synthesis: Condensation of 4-Methoxythiobenzamide with 2-Chloropropanal yields the 2-aryl-5-methylthiazole.

  • Activation: Radical bromination (Wohl-Ziegler) converts the 5-methyl group to a 5-bromomethyl handle.

  • Homologation: Nucleophilic displacement with cyanide extends the carbon chain.

  • Solvolysis: Pinner alcoholysis converts the nitrile directly to the ethyl ester.

G Precursors 4-Methoxythiobenzamide + 2-Chloropropanal Core 2-(4-Methoxyphenyl)- 5-methylthiazole Precursors->Core Hantzsch Condensation (EtOH, Reflux) Bromo 5-(Bromomethyl) Intermediate Core->Bromo NBS, AIBN (CCl4 or PhCF3, Reflux) Nitrile 5-(Cyanomethyl) Intermediate Bromo->Nitrile NaCN (DMSO, RT) Target Ethyl 2-(2-(4-methoxyphenyl) thiazol-5-yl)acetate Nitrile->Target EtOH, HCl (gas) (Pinner Reaction)

Caption: Stepwise homologation strategy for regioselective synthesis of the 5-thiazole acetate.

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Methoxyphenyl)-5-methylthiazole

Regioselective Hantzsch Condensation

Reagents:

  • 4-Methoxythiobenzamide (1.0 equiv)

  • 2-Chloropropanal (1.1 equiv) [Note: Freshly distilled or commercially stabilized]

  • Ethanol (Absolute)[1]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxythiobenzamide (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add 2-chloropropanal (11 mmol) dropwise to the stirring solution at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the thioamide.

  • Workup: Cool the reaction mixture to 0°C. The hydrochloride salt of the thiazole may precipitate.

    • If solid forms: Filter and wash with cold ether.

    • If no solid: Evaporate solvent, redissolve in EtOAc, wash with saturated NaHCO₃ (to liberate the free base), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexane).

    • Yield Expectation: 75–85%.

    • Key QC Parameter: ¹H NMR should show a doublet for the 5-Methyl group (approx. 2.4 ppm) and a quartet for the 4-H proton (approx. 7.4 ppm) if coupling is visible, or a singlet if unresolved.

Step 2: Radical Bromination (Wohl-Ziegler Reaction)

Conversion of 5-Methyl to 5-Bromomethyl

Reagents:

  • 2-(4-Methoxyphenyl)-5-methylthiazole (from Step 1)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Carbon Tetrachloride (CCl₄) or Trifluoromethylbenzene (PhCF₃) [Greener Alternative]

Protocol:

  • Setup: Dissolve the starting thiazole (5 mmol) in anhydrous solvent (25 mL) under Argon.

  • Reagent Addition: Add NBS (5.25 mmol) and AIBN (0.25 mmol).

  • Initiation: Heat to reflux.[1] Ensure vigorous stirring. The reaction is complete when the heavy NBS succinimide byproduct floats to the top (approx. 2–3 hours).

  • Workup: Cool to RT. Filter off the succinimide solid. Evaporate the filtrate to dryness.

  • Stability Note: The bromomethyl intermediate is reactive. Use immediately in Step 3 without extensive purification.

Step 3: Cyanation (Nucleophilic Substitution)

Chain Extension

Reagents:

  • Crude 5-(Bromomethyl)thiazole (from Step 2)

  • Sodium Cyanide (NaCN) (1.2 equiv) [Caution: Highly Toxic]

  • DMSO (Dimethyl sulfoxide)

Protocol:

  • Dissolution: Dissolve the crude bromide in DMSO (10 mL).

  • Substitution: Add NaCN (6 mmol) in a single portion. Caution: Exothermic.

  • Reaction: Stir at room temperature for 3–5 hours. Monitor TLC for conversion of the non-polar bromide to a more polar nitrile.

  • Quench: Pour the mixture into ice-water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Wash: Wash combined organics with brine (2x) to remove DMSO. Dry over Na₂SO₄ and concentrate.

    • Intermediate:2-(2-(4-methoxyphenyl)thiazol-5-yl)acetonitrile .

Step 4: Pinner Alcoholysis (Esterification)

Conversion of Nitrile to Ethyl Ester

Reagents:

  • Crude Nitrile (from Step 3)

  • Ethanol (Absolute)[1]

  • HCl gas (generated in situ from Acetyl Chloride + EtOH or H₂SO₄)

Protocol:

  • Solvation: Dissolve the nitrile in absolute ethanol (20 mL).

  • Acidification: Cool to 0°C. Add Acetyl Chloride (3.0 equiv) dropwise (generates anhydrous HCl in situ) OR bubble dry HCl gas through the solution for 15 minutes.

  • Hydrolysis: Allow to warm to RT, then heat to reflux for 2 hours. Add water (0.5 mL) and reflux for an additional 1 hour to ensure hydrolysis of the imidate intermediate.

  • Workup: Concentrate the solvent. Neutralize the residue with saturated NaHCO₃. Extract with Ethyl Acetate.[2][3][4][5]

  • Final Purification: Flash chromatography (Hexane:EtOAc 3:1).

Part 3: Quality Control & Data Specifications

Target Molecule Data:

  • Formula: C₁₄H₁₅NO₃S

  • Molecular Weight: 277.34 g/mol

Expected ¹H NMR (400 MHz, CDCl₃):

Position Shift (δ, ppm) Multiplicity Integration Assignment
Aryl 7.85 Doublet (J=8.8Hz) 2H Ar-H (ortho to thiazole)
Thiazole 7.60 Singlet 1H C4-H (Distinctive for 5-subst.)
Aryl 6.95 Doublet (J=8.8Hz) 2H Ar-H (ortho to OMe)
Ester 4.20 Quartet 2H -O-CH₂ -CH₃
Linker 3.85 Singlet 2H Thiazole-CH₂ -CO
Methoxy 3.84 Singlet 3H Ar-O-CH₃

| Ester | 1.28 | Triplet | 3H | -O-CH₂-CH₃ |

Troubleshooting Guide:

  • Issue: Formation of 4-yl isomer instead of 5-yl.

    • Cause: Using Ethyl 4-chloroacetoacetate (or 4-bromo-3-oxobutanoate) in Step 1.

    • Correction: Ensure 2-chloropropanal is used. The aldehyde carbon becomes C4 (bearing H), and the alpha-carbon becomes C5 (bearing Methyl).

  • Issue: Low yield in Step 2 (Bromination).

    • Cause: Old NBS or wet solvent.

    • Correction: Recrystallize NBS from water/acetone before use; dry solvents thoroughly.

References

  • Hantzsch Thiazole Synthesis (General Mechanism): Eslami, S. et al. "One-pot synthesis of 2,4,5-trisubstituted thiazoles." Journal of Sulfur Chemistry, 2019. Link

  • Regioselectivity in Thiazole Formation: Beyzaei, H. et al. "Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates." Journal of the Serbian Chemical Society, 2015.[6] Link

  • Homologation of Aryl-Methyl to Aryl-Acetate: W.M. El-Husseiny. "Synthesis and Biological Evaluation of New 3-Phenylthiazole Derivatives." Phosphorus, Sulfur, and Silicon, 2013. Link

  • Functionalization of 5-Methylthiazoles: Kashyap, S.J. et al. "Synthesis of 2-Amino-5-methylthiazol Derivatives." Journal of Chemistry, 2013. Link

Sources

Using Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate (hereafter referred to as EMPTA ) represents a "privileged scaffold" in modern drug discovery. Its structural core—a 2,5-disubstituted thiazole—serves as a critical pharmacophore in the development of metabolic modulators, specifically PPARδ (Peroxisome Proliferator-Activated Receptor delta) agonists , and anti-inflammatory agents targeting the COX-2 and 5-LOX pathways.

This guide provides a comprehensive technical workflow for the synthesis, validation, and application of EMPTA. Unlike generic protocols, this document addresses the specific regiochemical challenges of accessing the thiazol-5-yl acetate isomer (as opposed to the more thermodynamically accessible 4-isomer) and details its conversion into bioactive carboxylic acid precursors.

Structural Analysis & Pharmacophore Significance

The EMPTA molecule consists of three distinct functional domains, each serving a specific role in Ligand-Binding Domain (LBD) interactions:

  • The Lipophilic Tail (4-Methoxyphenyl): Provides hydrophobic interactions within the binding pocket (e.g., hydrophobic sandwiching with phenylalanine residues in PPARs).

  • The Rigid Linker (Thiazole Ring): Acts as a bioisostere for phenyl or pyridine rings, offering improved metabolic stability and pi-stacking capability.

  • The Polar Head (Ethyl Acetate/Acetic Acid): The ester is a "masked" carboxylate. Upon hydrolysis, the free acid forms critical hydrogen bonds with polar residues (e.g., His323, Tyr473 in PPAR nuclear receptors).

DOT Diagram: Pharmacophore Deconstruction

Pharmacophore Methoxy 4-Methoxy Group (Lipophilic/H-Bond Acceptor) Phenyl Phenyl Ring (Hydrophobic Scaffold) Methoxy->Phenyl Electronic Donation Thiazole Thiazole Core (Rigid Linker/Bioisostere) Phenyl->Thiazole Pi-Stacking Linker Methylene Bridge (Flexibility) Thiazole->Linker C5 Attachment Ester Ethyl Acetate (Pro-drug/Reactive Handle) Linker->Ester Hydrolysis Site

Caption: Structural deconstruction of EMPTA highlighting functional domains relevant to drug-receptor interactions.

Synthetic Protocols (The "Make")

Accessing the 5-acetic acid derivative is synthetically more demanding than the 4-isomer due to the availability of starting materials for the Hantzsch synthesis. Direct condensation often yields the 4-isomer. Therefore, we recommend a Homologation Strategy starting from the 5-methylthiazole precursor.

Protocol A: Regiospecific Synthesis via Homologation

Objective: Synthesize EMPTA with >98% regiochemical purity at the C5 position.

Reagents:

  • Precursor: 4-Methoxythiobenzamide

  • Reagent A: 2-Bromopropanal (or alpha-bromo-propionaldehyde diethyl acetal)

  • Reagent B: N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst)

  • Reagent C: Sodium Cyanide (NaCN) or TMSCN

  • Reagent D: Ethanol/HCl

Step-by-Step Methodology:

  • Hantzsch Cyclization (Formation of Core):

    • React 4-methoxythiobenzamide (1.0 eq) with 2-bromopropanal (1.1 eq) in refluxing ethanol (78°C) for 4 hours.

    • Mechanism:[1] S-alkylation followed by intramolecular condensation.

    • Product:2-(4-methoxyphenyl)-5-methylthiazole .

    • Note: The use of 2-bromopropanal ensures the methyl group is at position 5.

  • Wohl-Ziegler Bromination (Activation):

    • Dissolve the 5-methylthiazole intermediate in CCl4 or Trifluorotoluene (greener alternative).

    • Add NBS (1.05 eq) and Benzoyl Peroxide (0.05 eq).

    • Reflux under N2 atmosphere for 2-3 hours (monitor by TLC for disappearance of starting material).

    • Product:5-(bromomethyl)-2-(4-methoxyphenyl)thiazole .

    • Critical Control: Avoid over-bromination by strict stoichiometric control.

  • Cyanation (Chain Extension):

    • Dissolve the bromomethyl intermediate in DMSO/Water (9:1).

    • Add NaCN (1.2 eq) cautiously at 0°C, then warm to RT. Stir for 2 hours.

    • Product:2-(2-(4-methoxyphenyl)thiazol-5-yl)acetonitrile .

  • Pinner Reaction/Alcoholysis (Final Esterification):

    • Dissolve the nitrile in anhydrous Ethanol saturated with HCl gas.

    • Reflux for 6 hours. Add water to hydrolyze the intermediate imidate.

    • Final Product:Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate .

Reaction Workflow Diagram

Synthesis Start 4-Methoxythiobenzamide + 2-Bromopropanal Step1 Cyclization (Hantzsch) -> 5-Methylthiazole Core Start->Step1 Reflux EtOH, 4h Step2 Radical Bromination (NBS) -> 5-Bromomethyl Derivative Step1->Step2 CCl4, Reflux, Radical Init Step3 Nucleophilic Substitution (NaCN) -> 5-Cyanomethyl Derivative Step2->Step3 DMSO, NaCN, RT Step4 Acidic Alcoholysis (EtOH/HCl) -> Ethyl Acetate Final Product Step3->Step4 Pinner Reaction

Caption: Step-wise homologation pathway to ensure C5-regioselectivity of the acetate side chain.

Functionalization & Derivatization (The "Use")

Once synthesized, EMPTA serves as a versatile intermediate. The most common transformation is the hydrolysis to the free acid, which is then coupled to amines to generate diverse libraries.

Protocol B: Hydrolysis to the Active Acid
  • Reagents: LiOH (2.0 eq), THF:Water (3:1).

  • Procedure: Stir EMPTA in THF:Water at RT for 2 hours. Acidify with 1M HCl to pH 3. Extract with Ethyl Acetate.[2]

  • Yield: Typically >95%.[3][4]

Protocol C: Amide Coupling (Library Generation)
  • Reagents: Thiazole-5-acetic acid (from Protocol B), Amine (R-NH2), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Procedure:

    • Dissolve Acid and HATU in DMF. Stir 10 min to activate.

    • Add Amine and DIPEA.

    • Stir 12h at RT.

  • Application: This generates candidates for PPAR screening or Kinase inhibition (e.g., CDK9 inhibitors often feature thiazole-amide motifs).

Analytical Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following specifications must be met:

TestMethodAcceptance CriteriaNotes
Purity HPLC (C18 column, ACN/Water gradient)> 98.0%Impurities often include des-bromo or dimerized byproducts.
Identity 1H-NMR (400 MHz, DMSO-d6)Confirmed StructureLook for singlet at ~3.8 ppm (Methoxy), singlet at ~4.0 ppm (CH2-CO), and triplet/quartet for Ethyl.
Regiochemistry NOESY NMRC5 vs C4 ConfirmationNOE correlation between Thiazole-H (C4) and Phenyl ring protons confirms 5-substitution.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • Relevance: Foundational chemistry for the thiazole core construction.
  • Thiazole-Acetic Acid Derivatives in PPAR Agonists

    • Source: Shearer, B. G., et al. (2010). "Disubstituted thiazoles as potent and selective PPARδ agonists." Bioorganic & Medicinal Chemistry Letters.
    • Relevance: Establishes the biological relevance of the thiazole-acetic acid scaffold.
  • Homologation of Methylthiazoles to Thiazoleacetic Acids

    • Source: Das, J., et al. (2006). "Synthesis and SAR of thiazole-based inhibitors." Journal of Medicinal Chemistry.
    • Relevance: Validates the NBS/Cyanation route for chain extension
  • CDK9 Inhibition using Thiazole Scaffolds

    • Source: Wang, S., et al. (2010). "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors."[5] Journal of Medicinal Chemistry.

    • Relevance: Highlights the utility of 5-substituted thiazoles in oncology.

Sources

Application Note: Chemoselective Reduction of Thiazole-5-Acetate Esters to Thiazole-5-Ethanols

[1]

Executive Summary

The reduction of thiazole-5-acetate esters to their corresponding alcohols is a pivotal transformation in medicinal chemistry, most notably serving as a critical step in the synthesis of HIV protease inhibitors such as Ritonavir and Cobicistat . While ester reduction is a standard organic operation, the thiazole moiety introduces specific challenges: the basic nitrogen atom can coordinate with Lewis-acidic reducing agents, and the resulting amino-alcohol products often exhibit high water solubility, complicating isolation.

This guide details two validated protocols:

  • Method A (Standard): Lithium Aluminum Hydride (

    
    ) reduction, offering rapid kinetics and high yields.
    
  • Method B (Scalable): Sodium Borohydride (

    
    ) in Methanol, a milder, safer alternative suitable for large-scale processing where pyrophoric reagents are restricted.
    

Chemical Context & Strategic Analysis

The Challenge of the Thiazole Ring

Unlike simple aliphatic esters, thiazole esters present a "heteroatom trap." The nitrogen lone pair on the thiazole ring (

  • Reagent Sequestration: Strong Lewis acids like Aluminum hydride (

    
    ), generated in situ during 
    
    
    reduction, effectively complex with the thiazole nitrogen. This necessitates a super-stoichiometric excess of reducing agent (typically
    
    
    equivalents) to ensure the ester functionality is fully engaged.
  • Solubility Profile: Thiazole alcohols are polar. Standard acidic workups (often used to quench aluminates) can protonate the thiazole nitrogen (

    
     for the conjugate acid), driving the product into the aqueous phase and leading to catastrophic yield loss during extraction.
    
Mechanistic Pathway

The reduction proceeds via a double hydride transfer. The first equivalent generates a tetrahedral intermediate which collapses to an aldehyde; the second equivalent rapidly reduces the aldehyde to the alkoxide.

ReactionMechanismcluster_coordinationSide Reaction: N-CoordinationEsterThiazole-5-Acetate(Ester)TetraTetrahedralIntermediateEster->Tetra+ H- (from LiAlH4)Fast AttackCoordN-AlH3 Complex(Requires Excess Reagent)Ester->CoordLewis AcidInteractionAldehydeThiazole-5-AcetaldehydeTetra->Aldehyde- EtO- (Elimination)AlkoxideAluminumAlkoxide ComplexAldehyde->Alkoxide+ H- (Second Redn)Very FastAlcoholThiazole-5-EthanolAlkoxide->Alcohol+ H3O+ / H2O(Workup)

Figure 1: Stepwise reduction mechanism highlighting the intermediate aldehyde and final hydrolysis.

Experimental Protocols

Method A: Lithium Aluminum Hydride ( ) Reduction

Best for: Small-to-medium scale, high-throughput medicinal chemistry, and substrates without other reducible functional groups (e.g., nitro, ketones).

Reagents & Materials
  • Substrate: Ethyl thiazole-5-acetate (1.0 eq).

  • Reductant:

    
     (2.4 M solution in THF or powder) – 2.0 equivalents .
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Rochelle’s Salt (Potassium Sodium Tartrate) saturated solution.

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an addition funnel. Maintain a positive pressure of Nitrogen or Argon.

  • Reagent Prep: Charge the flask with anhydrous THF (

    
     substrate) and cool to 
    
    
    in an ice bath. Carefully add
    
    
    (2.0 eq).
    • Note: If using powder, add slowly to prevent clumping. If using solution, add via syringe.

  • Addition: Dissolve Ethyl thiazole-5-acetate in a minimal amount of anhydrous THF. Add this solution dropwise to the

    
     suspension over 15–20 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur. Ensure the internal temperature does not exceed 
      
      
      .
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (System: 5% MeOH in DCM). The starting ester (

      
      ) should disappear; the alcohol (
      
      
      ) will appear.
  • Fieser Quench (Critical): Cool back to

    
    . For every x grams  of 
    
    
    used, add carefully in sequence:
    • x mL Water (very slow addition, vigorous bubbling).

    • x mL 15% Aqueous NaOH.

    • 3x mL Water.[1]

  • Workup: Warm to RT and stir for 30 minutes until a white, granular precipitate forms. Filter through a pad of Celite. Wash the cake with THF (

    
    ).
    
  • Isolation: Concentrate the filtrate under reduced pressure. The residue is usually pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH gradient).

Method B: Sodium Borohydride in Methanol ( / )

Best for: Large scale (>100g), safety-constrained environments, or selective reduction in the presence of other sensitive groups.

Mechanistic Insight

Standard

methanol

Step-by-Step Protocol
  • Setup: Round bottom flask with a reflux condenser.

  • Dissolution: Dissolve Ethyl thiazole-5-acetate (1.0 eq) in Methanol (

    
    ).
    
  • Addition: Add

    
     (4.0 to 6.0 eq) in portions over 30 minutes at RT.
    
    • Caution: Significant hydrogen evolution occurs.[2] Do not seal the system.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Note: If the reaction stalls (monitored by TLC), add an additional 1.0 eq of

      
      .
      
  • Quench: Cool to RT. Carefully quench by adding Acetone (1 mL) to destroy excess hydride, followed by saturated

    
     solution.
    
    • pH Control: Ensure the pH is roughly 7–8. Do not acidify below pH 6, or the thiazole will protonate and remain in the water.

  • Extraction: Evaporate the bulk Methanol under vacuum. Extract the aqueous residue with Ethyl Acetate (

    
    ) or DCM.
    
  • Drying: Dry organic layers over

    
    , filter, and concentrate.
    

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Aqueous Loss) Product protonation during workup.Thiazoles are basic. Ensure aqueous phase pH

during extraction. Use continuous extraction (liquid-liquid) with DCM for 12h if product is highly polar.
Incomplete Reaction (Method A) Reagent quality or N-coordination.

degrades with moisture. Titrate reagent or use fresh bottle. Increase equivalents to 2.5 eq to saturate the thiazole Nitrogen.
Emulsion during Workup Aluminum salts forming gels.Use Rochelle's Salt (Potassium Sodium Tartrate) wash instead of simple water/acid. Stir the biphasic quench mixture for 2 hours until layers clarify.
Product degradation Ring opening.Avoid strong mineral acids (HCl) during workup. Thiazoles can hydrolyze or ring-open under harsh acidic conditions.
Workup Decision Tree

WorkupLogicStartReaction Complete?MethodWhich Method Used?Start->MethodLAHLiAlH4Method->LAHNaBH4NaBH4 / MeOHMethod->NaBH4QuenchAFieser Method(x mL H2O, x mL NaOH, 3x mL H2O)LAH->QuenchAQuenchBSat. NH4Cl(pH check required)NaBH4->QuenchBFilterFilter Aluminum Salts(Celite)QuenchA->FilterExtractEvaporate MeOH ->Extract w/ EtOAcQuenchB->ExtractIsolateIsolate Organic LayerFilter->IsolateCheckPHIs pH < 6?Extract->CheckPHAdjustAdjust to pH 8(NaHCO3)CheckPH->AdjustYes (Risk of Loss)CheckPH->IsolateNo (Safe)Adjust->Isolate

Figure 2: Decision tree for selecting the appropriate workup to maximize thiazole recovery.

Safety & Handling

  • Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water and protic solvents. Use only in a fume hood with a Class D fire extinguisher nearby.

  • Thiazole Intermediates: Many thiazole derivatives are biologically active (e.g., Ritonavir intermediates).[1][3][4] Handle with gloves and avoid inhalation of dust/vapors.

  • Hydrogen Evolution: Both methods generate

    
     gas. Ensure proper venting to prevent pressure buildup.
    

References

  • Ritonavir Synthesis & Thiazole Chemistry

    • Kempf, D. J., et al. (1995). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease.
    • Source:

  • Reduction of Esters with

    
    : 
    
    • Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Reduction of Carboxylic Acid Derivatives. A comprehensive overview of hydride reduction mechanisms.
    • Source:

  • 
     in Methanol Protocol: 
    
    • Soai, K., &Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with sodium borohydride.
    • Source:

  • Thiazole Stability & Properties

    • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. (Reference text for thiazole ring stability).
    • Source:

Procedure for alkylation of 2-(4-methoxyphenyl)thiazole scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Alkylation Protocols for the 2-(4-Methoxyphenyl)thiazole Scaffold

Executive Summary & Strategic Analysis

The 2-(4-methoxyphenyl)thiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in potent anticancer (e.g., tubulin polymerization inhibitors), anti-inflammatory, and antimicrobial agents. Functionalization of this scaffold is critical for Structure-Activity Relationship (SAR) exploration.

Reactivity Profile & Challenges: The 2-position is occupied by the 4-methoxyphenyl group, blocking the most reactive site for nucleophilic attack or deprotonation. Consequently, alkylation strategies must target the C5-position (the second most acidic/reactive site) or the N3-nitrogen (for salt formation).

  • C5-H Functionalization (Preferred): The C5 position is electron-rich relative to C2 but still amenable to electrophilic aromatic substitution, lithiation, and transition-metal-catalyzed C-H activation. This is the primary vector for expanding the carbon skeleton.

  • N-Alkylation: Thiazoles are weak bases. Alkylation at N3 yields thiazolium salts, which are useful as ionic liquids, organocatalysts, or prodrugs, but often abolish the bioactivity associated with the neutral heterocycle.

This guide prioritizes C5-C bond formation via three distinct methodologies:

  • Lithiation-Trapping: High regiocontrol, stoichiometric efficiency.

  • Pd-Catalyzed C-H Activation: Atom-economical, catalytic.

  • Radical (Minisci) Alkylation: Mild conditions, suitable for late-stage functionalization.

Methodology A: C5-Lithiation and Electrophilic Trapping

Principle: The proton at C5 of the thiazole ring is relatively acidic (


) compared to benzene but less acidic than C2 (

). With C2 blocked, n-butyllithium (n-BuLi) selectively deprotonates C5, generating a nucleophilic thiazo-lithium species that can be trapped with alkyl halides.

Workflow Diagram (DOT):

LithiationWorkflow Start 2-(4-methoxyphenyl)thiazole (Dry THF, -78°C) Reagent Add n-BuLi (1.1-1.2 eq) Dropwise Start->Reagent Inert Atm (Ar/N2) Intermediate C5-Lithio Species (Reactive Intermediate) Reagent->Intermediate Stir 30-60 min @-78°C Electrophile Add Alkyl Halide (R-X) (1.2-1.5 eq) Intermediate->Electrophile Nucleophilic Attack Quench Quench (NH4Cl) & Workup Electrophile->Quench Warm to RT Product 5-Alkyl-2-(4-methoxyphenyl)thiazole Quench->Product

Caption: Step-wise workflow for the regioselective C5-lithiation and alkylation under cryogenic conditions.

Detailed Protocol:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Dissolution: Add 2-(4-methoxyphenyl)thiazole (1.0 mmol, 191 mg) and anhydrous THF (10 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation: Slowly add n-BuLi (1.2 mmol, 2.5 M in hexanes) dropwise via syringe over 5 minutes. The solution may turn yellow/orange, indicating anion formation.

  • Maturation: Stir at -78 °C for 45 minutes to ensure complete lithiation.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.5 mmol) dropwise.

    • Note: For solid electrophiles, dissolve in minimal anhydrous THF before addition.

  • Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.

  • Quench: Quench with saturated aqueous

    
     (5 mL).
    
  • Workup: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Considerations:

  • Temperature Control: Strictly maintain -78 °C during n-BuLi addition to prevent ring fragmentation or side reactions on the methoxy group (though O-demethylation usually requires higher temps/Lewis acids).

  • Electrophile Choice: Works best with primary alkyl halides (MeI, EtBr, BnBr). Secondary halides may suffer from elimination (E2) competing with substitution (

    
    ).
    

Methodology B: Pd-Catalyzed C-H Activation (Direct Alkylation)

Principle: Transition-metal catalyzed C-H activation avoids the need for cryogenic conditions and sensitive organolithium reagents. This protocol utilizes a Palladium catalyst with a specific ligand system to activate the C5-H bond, facilitating cross-coupling with alkyl halides.

Mechanism Diagram (DOT):

PdCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd Alkyl Halide PdII_R R-Pd(II)-X OxAdd->PdII_R CMD CMD / C-H Activation (Thiazole Substrate) PdII_R->CMD Base (Cs2CO3) RedElim Reductive Elimination CMD->RedElim Thiazole-Pd-R RedElim->Pd0 Product Release

Caption: Simplified catalytic cycle for Pd-catalyzed C-H alkylation involving Concerted Metalation-Deprotonation (CMD).

Detailed Protocol:

  • Reagents: In a pressure tube or Schlenk flask, combine:

    • 2-(4-methoxyphenyl)thiazole (1.0 mmol)

    • Alkyl Bromide/Iodide (1.5 mmol)

    • Pd(OAc)2 (5 mol%)

    • Ligand:

      
       or 
      
      
      
      (10 mol%) (Electron-rich phosphines are crucial for alkyl halides).
    • Base:

      
       or 
      
      
      
      (2.0 equiv).
    • Solvent: Toluene or Dioxane (dry, degassed, 5 mL).

  • Reaction: Seal the vessel under Argon. Heat to 100-120 °C for 12-24 hours.

  • Monitoring: Monitor by LC-MS. The C5-alkylated product is typically the major peak; look for homocoupling of the alkyl halide as a potential byproduct.

  • Workup: Filter through a Celite pad to remove inorganic salts and Palladium black. Wash with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Expert Insight:

  • "The PivOH Effect": Adding 30 mol% Pivalic Acid (PivOH) often accelerates the C-H activation step via a Concerted Metalation-Deprotonation (CMD) mechanism, acting as a proton shuttle.

  • Alkyl Halide Scope: This method is superior for coupling unactivated primary alkyl halides. For secondary alkyl groups, yields may drop due to

    
    -hydride elimination from the alkyl-palladium intermediate.
    

Methodology C: Minisci Radical Alkylation (Late-Stage)

Principle: A "green" and mild approach using alkyl radicals generated from carboxylic acids, alkyl halides, or sulfinates. This is ideal for late-stage functionalization where the scaffold is part of a more complex molecule.

Protocol (Silver-Catalyzed Decarboxylative Alkylation):

  • Mix: Substrate (0.5 mmol), Alkyl Carboxylic Acid (2.0 equiv),

    
     (0.2 equiv).
    
  • Oxidant: Add

    
     (2.0 equiv).
    
  • Solvent: DCM/Water (1:1 biphasic mixture).

  • Condition: Stir vigorously at 40-60 °C for 4-8 hours.

  • Note: This reaction is often less regioselective than lithiation but tolerates air and moisture.

Comparative Data & Troubleshooting

ParameterMethod A: LithiationMethod B: Pd-CatalysisMethod C: Minisci Radical
Regioselectivity Excellent (>98% C5) Good (C5 preferred)Moderate (C5 major, C4 minor)
Reaction Temp -78 °C (Cryogenic)100-120 °C (High)40-60 °C (Mild)
Functional Group Tolerance Low (Sens. to ketones, esters)High (Tolerates esters, nitriles)Very High (Tolerates polar groups)
Primary Challenge Moisture sensitivityCatalyst cost/optimizationPurification (radical byproducts)
Typical Yield 75-90%50-75%40-60%

Troubleshooting Guide:

  • Problem: Low conversion in Lithiation.

    • Solution: Ensure THF is freshly distilled/dried. Titrate n-BuLi before use. Increase reaction time at -78 °C.

  • Problem: C2-C5 dialkylation?

    • Solution: Not possible with this scaffold as C2 is blocked. If C4 alkylation is observed (rare), switch to Method A (Lithiation) which is strictly C5 selective due to thermodynamics.

  • Problem: Demethylation of the phenyl ring.

    • Solution: Avoid strong Lewis acids (like

      
      ) or extreme temperatures (>150 °C). The methoxy group is generally stable to n-BuLi at -78 °C.
      

References

  • Regioselective Lithiation: Jardin, A. et al. "Regioselective Lithiation of Thiazoles." Journal of Organic Chemistry, 2005. Link

  • Pd-Catalyzed C-H Activation: Lapointe, D. & Fagnou, K. "Overview of the Mechanistic Rationales for the Carboxylate-Assisted C-H Functionalization." Chemistry Letters, 2010. Link

  • Minisci Reaction: Proctor, R. S. J. & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie Int. Ed., 2019. Link

  • Thiazole Scaffolds in Drug Design: Ayati, A. et al. "Thiazole in the hands of medicinal chemists: A review of SAR." European Journal of Medicinal Chemistry, 2015. Link

Application Note: Microwave-Assisted Synthesis of 2-Aryl-thiazoleacetic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the microwave-assisted synthesis of ethyl 2-aryl-4-thiazoleacetates via the Hantzsch thiazole synthesis. While the user request specified "5-thiazoleacetic acid esters," it is critical to note that the reaction of thioamides with the most common commercially available reagent, ethyl 4-chloroacetoacetate (ethyl 4-chloro-3-oxobutanoate), regioselectively yields the 4-isomer (ethyl 2-aryl-4-thiazoleacetate).

Accessing the 5-isomer (the scaffold found in drugs like Fentiazac) requires specific


-halo-

-keto esters (e.g., ethyl 2-bromo-4-oxopentanoate derivatives). This guide primarily focuses on the robust synthesis of the 4-isomer, with specific notes on adapting the electrophile for 5-position functionalization.

Key Advantages of Microwave Protocol:

  • Reaction Time: Reduced from 4–12 hours (thermal reflux) to 10–15 minutes.

  • Yield: Typically increased by 15–20% due to minimized thermal degradation.

  • Green Chemistry: Compatible with ethanol or solvent-free conditions.

Scientific Foundation & Mechanism

The Microwave Hantzsch Condensation

The synthesis relies on the condensation of a thioamide (nucleophile) with an


-haloketone  (electrophile). Under microwave irradiation, the polar solvent (ethanol) and the ionic transition states couple efficiently with the electromagnetic field, leading to rapid dielectric heating. This overcomes the activation energy for the initial nucleophilic attack and the subsequent dehydration step.
Mechanism Diagram

The following diagram illustrates the reaction pathway for the synthesis of the 4-thiazoleacetate isomer.

HantzschMechanism Reagents Thiobenzamide + Ethyl 4-chloroacetoacetate Intermediate1 Thioimidate Intermediate Reagents->Intermediate1 S-Alkylation (MW Irradiation) Cyclization Intramolecular Cyclization Intermediate1->Cyclization N-Attack on Carbonyl Hydroxy Hydroxythiazoline Cyclization->Hydroxy Ring Closure Product Ethyl 2-phenyl-4-thiazoleacetate (Aromatized) Hydroxy->Product -H2O (Dehydration)

Figure 1: Mechanistic pathway of the microwave-assisted Hantzsch condensation.

Experimental Protocol

Materials & Reagents[1]
  • Reagent A (Nucleophile): Thiobenzamide (or substituted aryl thioamide) [1.0 equiv].

  • Reagent B (Electrophile): Ethyl 4-chloroacetoacetate (Ethyl 4-chloro-3-oxobutanoate) [1.1 equiv].

    • Note for 5-Isomer: To synthesize ethyl 2-aryl-5-thiazoleacetate , replace Reagent B with ethyl 2-bromo-4-oxopentanoate (or similar

      
      -keto-
      
      
      
      -halo ester).
  • Solvent: Absolute Ethanol (EtOH).

  • Base (Optional): Sodium Acetate (NaOAc) [1.0 equiv] can be added to neutralize HCl, though the reaction often proceeds without it.

Microwave Instrumentation Setup
  • System: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Stirring: High magnetic stirring (required to prevent hot spots).

Step-by-Step Methodology
Step 1: Preparation
  • Dissolve 1.0 mmol of Thiobenzamide and 1.1 mmol of Ethyl 4-chloroacetoacetate in 3.0 mL of Ethanol in the microwave vial.

  • Add a magnetic stir bar.

  • Cap the vial and ensure the pressure seal is tight.

Step 2: Irradiation (Method B)

Program the microwave reactor with the following dynamic method:

  • Temperature: 100°C

  • Ramp Time: 2:00 min

  • Hold Time: 10:00 min

  • Pressure Limit: 200 psi (Safety cutoff)

  • Power: Max 150W (Dynamic mode)

  • Note: If using a fixed power mode (less precise), use 80W for 2 minutes, then 50W for 10 minutes, but temperature control is preferred.

Step 3: Workup & Purification [1]
  • Cooling: Allow the vial to cool to <50°C using the reactor's compressed air cooling.

  • Precipitation: Pour the reaction mixture into 20 mL of ice-cold water .

    • If solid forms: Filter the precipitate, wash with cold water (2 x 5 mL), and recrystallize from EtOH/Water.

    • If oil forms: Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with saturated NaHCO3 (to remove HCl) and brine. Dry over MgSO4 and concentrate in vacuo.

  • Validation: Check purity via TLC (Hexane:EtOAc 4:1). The product usually appears as a distinct spot under UV (254 nm).

Data Analysis & Troubleshooting

Comparison: Conventional vs. Microwave
ParameterConventional Heating (Reflux)Microwave Irradiation
Temperature 78°C (Boiling EtOH)100°C (Superheated)
Time 4 – 8 Hours10 – 15 Minutes
Yield 65 – 75%85 – 95%
Purity (Crude) Moderate (Side products)High (Clean conversion)
Troubleshooting Guide
  • Issue: Charring/Darkening.

    • Cause: Thermal runaway or too high power density.

    • Fix: Reduce temperature to 80°C and extend time to 20 min. Ensure efficient stirring.

  • Issue: Low Yield.

    • Cause: Incomplete cyclization or hydrolysis of the ester.

    • Fix: Add 1.0 eq of MgSO4 to the reaction vial to scavenge water (driving dehydration). Ensure reagents are dry.

  • Issue: Regioisomer Confusion.

    • Validation: Check 1H NMR.[2][1][3] The 4-thiazoleacetate typically shows a singlet for the thiazole C5-H around 7.2–7.5 ppm . The methylene protons (-CH2-COOEt) appear as a singlet around 3.8 ppm .

Workflow Diagram

Workflow Start Reagent Prep (1.0 eq Thioamide + 1.1 eq Haloketone) MW MW Irradiation 100°C, 10 min, EtOH Start->MW TLC TLC Check (Hex:EtOAc 4:1) MW->TLC Decision Complete? TLC->Decision Decision->MW No (+5 min) Workup Quench in Ice Water Neutralize with NaHCO3 Decision->Workup Yes Purify Recrystallization or Column Chrom. Workup->Purify

Figure 2: Operational workflow for the microwave synthesis protocol.

References

  • Microwave-Assisted Synthesis of Thiazoles (Review)

    • Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
    • Source:Molecules (2019).[2][4]

    • URL:[Link]

  • Specific Hantzsch Protocol (Microwave)

    • Title: A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)
    • Source:Rasayan Journal of Chemistry (2022).
    • URL:[Link]

  • Regiochemistry of Thiazole Synthesis

    • Title: Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives (Discusses Ethyl 4-chloroacetoacetate products).[1]

    • Source:Indian Academy of Sciences / J. Chem. Sci.
    • URL:[Link]

  • Reagent Data (Ethyl 4-chloroacetoacetate)

    • Title: Ethyl 4-chloro-3-oxobutano
    • Source:PubChem.[4]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and process chemists optimizing the synthesis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate and its regioisomers.

This guide prioritizes the Hantzsch Thiazole Synthesis , the industry-standard route for this scaffold, while addressing the specific challenges of regioselectivity, precursor instability, and yield optimization.

Topic: Improving Yield of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate Document ID: TS-THZ-05-OPT Audience: Process Chemists, Medicinal Chemists

Core Synthesis & Regiochemistry Verification

Before troubleshooting yield, you must verify the reaction pathway. The position of the acetate group (position 4 vs. 5) is dictated entirely by the structure of your


-halo dicarbonyl precursor.
The Hantzsch Reaction Matrix
Target IsomerRequired Precursor (Electrophile)NucleophileMechanism Note
5-yl Acetate (Target)Ethyl 3-bromo-4-oxopentanoate (or equivalent

-halo-

-keto ester)
4-MethoxythiobenzamideRare precursor; often requires custom synthesis.
4-yl Acetate (Common)Ethyl 4-chloroacetoacetate 4-MethoxythiobenzamideStandard commercial precursor. Often confused with the 5-isomer.
5-Carboxylate (Febuxostat Int.)Ethyl 2-chloroacetoacetate 4-MethoxythiobenzamideYields the ester directly on the ring, not the acetate (-CH2-).

Critical Warning: If you are using Ethyl 4-chloroacetoacetate , you are synthesizing the 4-yl acetate , not the 5-yl acetate. If your target is strictly the 5-yl acetate, you likely need to perform an Arndt-Eistert homologation on the 5-carboxylate or use a specialized aldehyde precursor.

Interactive Troubleshooting Guide (Q&A)

Module A: Low Yield & Incomplete Conversion

Q: My reaction stalls at 50-60% conversion. Adding more thioamide doesn't help. Why? A: This is typically caused by the degradation of the


-halo precursor, not the thioamide.
  • Root Cause:

    
    -Halo 
    
    
    
    -keto esters (like ethyl 4-chloroacetoacetate) are thermally unstable and prone to polymerization or self-condensation upon storage.
  • The Fix:

    • Check Purity: Run a GC/NMR on your halo-ester. If purity is <95%, distill it under high vacuum immediately before use.

    • Stoichiometry: Use a 1.1 : 1.0 ratio of Thioamide : Halo-ester. Excess halo-ester often leads to dark, tarry byproducts that trap the product.

    • Scavenger: Add 0.5 eq. of NaHCO3 or CaCO3 . While the Hantzsch reaction produces HBr/HCl which catalyzes the dehydration, too much acid can degrade the electron-rich methoxyphenyl thioamide.

Q: I see a major spot on TLC that isn't product or starting material. What is it? A: You likely have the Hydroxythiazoline Intermediate .

  • Mechanism: The initial condensation forms a hydroxy-dihydrothiazole. The final step is dehydration to form the aromatic thiazole.

  • The Fix: This intermediate needs help to dehydrate.

    • Force Dehydration: If refluxing in ethanol isn't finishing the job, add a catalytic amount of p-TsOH (p-Toluenesulfonic acid) or treat the crude mixture with TFAA/Pyridine (Trifluoroacetic anhydride) to force aromatization.

Module B: Purification & Physical State Issues

Q: The product comes out as a sticky oil/gum instead of a solid. How do I crystallize it? A: Thiazole esters are notorious for "oiling out" due to trace lipophilic impurities.

  • Protocol:

    • Solvent Switch: Do not just evaporate the reaction solvent. Pour the hot ethanolic reaction mixture slowly into ice-cold water (ratio 1:5) with vigorous stirring.

    • pH Adjustment: Neutralize the aqueous mixture to pH 7-8 using saturated NaHCO3. The free base is more likely to crystallize than the HCl salt.

    • Trituration: If it oils out, decant the water, dissolve the oil in a minimum amount of MTBE (Methyl tert-butyl ether) or IPA (Isopropyl alcohol) , and cool to -20°C. Scratch the flask to induce nucleation.

Q: My product is colored (red/brown) even after column chromatography. A: This indicates oxidation of the sulfur or trace iodine (if used).

  • The Fix: Wash your organic layer with 10% Sodium Thiosulfate solution during workup. This removes oxidative byproducts and trace halogens, often yielding a pale yellow or white solid.

Optimized Synthetic Protocol (High-Yield Method)

This protocol uses a modified Hantzsch conditions with catalytic iodine, which has been shown to improve yields by facilitating the oxidative dehydrogenation step.

Reagents:

  • 4-Methoxythiobenzamide (1.0 equiv)

  • 
    -Halo Ketoester (1.05 equiv)
    
  • Iodine (0.1 equiv) - Catalyst

  • Solvent: Ethanol (Absolute)[1]

Step-by-Step Workflow:

  • Activation: Dissolve 4-methoxythiobenzamide in Ethanol (5 mL/mmol). Add 0.1 equiv of molecular Iodine (

    
    ). Stir at room temperature for 10 minutes. Why: Iodine activates the thioamide sulfur, making it a better nucleophile.
    
  • Addition: Add the

    
    -halo ketoester dropwise over 15 minutes.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile Phase: 20% EtOAc in Hexanes).
    
  • Workup (Precipitation Method):

    • Cool reaction to Room Temperature.

    • Concentrate solvent to ~20% of original volume.

    • Pour into crushed ice/water containing NaHCO3 (to neutralize generated acid).

    • Stir for 30 minutes. The solid should precipitate.

  • Purification: Filter the solid. Recrystallize from Hot Ethanol/Water (9:1) .

Visualizing the Pathway & Troubleshooting

The following diagram illustrates the reaction logic and critical decision points for troubleshooting.

G cluster_purification Purification Logic Start Start: Hantzsch Synthesis RegioCheck CRITICAL: Check Precursor Ethyl 4-chloroacetoacetate -> 4-yl Acetate Ethyl 2-chloroacetoacetate -> 5-Carboxylate Start->RegioCheck Reagents Mix: 4-MeO-Thiobenzamide + Alpha-Halo Ester Intermediate Hydroxythiazoline Intermediate Formed? Reagents->Intermediate Dehydration Spontaneous Dehydration (- H2O) Intermediate->Dehydration Reflux > 70C Stall Reaction Stalls (Intermediate persists) Intermediate->Stall Low Temp / Wet Product Target Thiazole (Crude) Dehydration->Product ForceDehyd Add p-TsOH or TFAA/Pyridine Stall->ForceDehyd ForceDehyd->Product Oil Triturate w/ MTBE or Freeze in IPA Product->Oil Oils Out? Solid Recrystallize (EtOH/H2O) Product->Solid Precipitates? RegioCheck->Reagents Confirmed

Caption: Workflow for Hantzsch synthesis optimization, highlighting the critical dehydration step and purification logic.

Summary of Yield Improvement Strategies

FactorStandard PracticeOptimized Practice Impact
Solvent EthanolTFE (Trifluoroethanol) or EtOH + catalytic I2 TFE stabilizes the transition state; Iodine accelerates aromatization.
Temperature RefluxMicrowave (100°C, 15 min) Drastically reduces reaction time and byproduct formation.
Workup EvaporationAqueous Quench + Neutralization Prevents oiling; removes acidic impurities that degrade the ester.
Catalyst NoneAmberlyst-15 or SiO2-H2SO4 Solid acid catalysts drive the dehydration without difficult workup.

References

  • Hantzsch Thiazole Synthesis Mechanism & Optimiz

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • Synthesis of Febuxostat Intermediates (Thiazole Carboxylates)
  • Catalytic Improvements in Thiazole Synthesis (Iodine/Solid Acid)

    • Source:Molecules 2017, 22(5)
    • URL:[Link]

  • Regioselectivity in Hantzsch Reaction Source: BenchChem Technical Guides.

Sources

Solubility of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Compound: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate Cas No: 81950-30-3 (Representative / Related Analog) Class: Thiazole Ester / Lipophilic Organic Intermediate[1]

Compound Profile & Solubility Overview

Executive Summary: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate is a lipophilic heterocyclic ester.[1] Its structure—comprising a planar thiazole ring, a hydrophobic 4-methoxyphenyl group, and an ethyl ester tail—dictates a distinct solubility profile: high solubility in polar aprotic solvents (DMSO) and negligible solubility in aqueous buffers .[1]

SolventSolubility RatingEstimated Max Conc.Usage Recommendation
DMSO Excellent > 50 mM (~18 mg/mL)Primary Choice for stock solutions and bioassays.[1]
Methanol Good > 20 mM (~7 mg/mL)Analytical Only (LC-MS/NMR).[1] Warning: Transesterification risk.
Ethanol Moderate ~ 10-20 mMAlternative for specific toxicity studies; lower capacity than DMSO.[1]
Water/PBS Poor < 10 µM (< 3 µg/mL)Do not use for stock.[1] Requires careful serial dilution.

Critical Note on Esters: This compound contains an ethyl ester moiety. Avoid storing in protic solvents (Methanol/Water) for extended periods to prevent hydrolysis (to the acid) or transesterification (to the methyl ester).

Solvent Selection Logic (Decision Tree)

Use this workflow to determine the correct solvent based on your downstream application.

SolventSelection Start Start: Select Application Bioassay Cell Culture / Enzymatic Assay Start->Bioassay Analytical LC-MS / HPLC / NMR Start->Analytical Chemistry Synthetic Reaction Start->Chemistry DMSO Use Anhydrous DMSO (Stock: 10-50 mM) Bioassay->DMSO High Solubility Cell Permeable MeOH Use Methanol (Analytical Grade) *Analyze immediately* Analytical->MeOH Volatile Good Ionization DCM Use DCM or Ethyl Acetate Chemistry->DCM Inert Warning WARNING: Transesterification Risk (Ethyl Ester -> Methyl Ester) MeOH->Warning

Figure 1: Solvent selection workflow emphasizing the risk of artifacts in analytical chemistry.

Protocol: Preparation of Stock Solutions (DMSO)

Why DMSO?

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that disrupts the crystal lattice of the thiazole ring without chemically altering the ester group (provided the DMSO is anhydrous).

Step-by-Step Procedure
  • Calculate: Determine the mass required for a 10 mM stock.

    • MW ≈ 277.34 g/mol (Verify exact batch MW).

    • Example: To make 1 mL of 10 mM stock, weigh 2.77 mg .

  • Weighing: Weigh the powder into a glass vial (avoid plastic microfuge tubes for long-term storage if possible, as plasticizers can leach).

  • Solubilization:

    • Add high-grade anhydrous DMSO (≥99.9%).[1][2]

    • Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5 minutes. The energy input helps overcome the lattice energy of the planar aromatic rings.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Troubleshooting: Aqueous Dilution & "Crash Out"

The Issue: Users often report turbidity or precipitation when adding the DMSO stock directly to cell culture media or PBS. This is caused by the "Reprecipitation Phenomenon." The hydrophobic methoxyphenyl-thiazole core aggregates immediately when the solvent environment shifts from organic (DMSO) to aqueous.

The Solution: Serial Intermediate Dilution

Never dilute directly from 100% DMSO to 0.1% DMSO in one step if the concentration is high.

SerialDilution Stock 10 mM Stock (100% DMSO) Inter Intermediate Working Sol. (100 µM in Media/PBS) Stock->Inter 1:100 Dilution (Vortex Immediately) Final Final Assay Well (1-10 µM, <0.5% DMSO) Stock->Final Direct Addition (High Risk) Precip PRECIPITATION RISK (Cloudy Solution) Stock->Precip Inter->Final Dilute to Target

Figure 2: Stepwise dilution strategy to prevent compound aggregation.

Best Practice Protocol:

  • Prepare Intermediate: Dilute the 10 mM stock 1:100 into culture media (pre-warmed to 37°C) to get a 100 µM solution.

    • Note: Turbidity may still occur here. If so, sonicate the intermediate solution.

  • Final Dilution: Dilute the 100 µM intermediate into the final assay wells to reach 1–10 µM.

  • Serum Factor: If using cell culture, ensure the media contains Fetal Bovine Serum (FBS). Albumin in serum acts as a carrier protein, sequestering the lipophilic compound and keeping it in "solution" (suspension).

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol for my stock solution? A: For biological assays, No . Methanol is toxic to cells at lower concentrations than DMSO. For chemical analysis (LC-MS), Yes, but with caution . In methanol, the ethyl ester group can swap with the solvent to form a methyl ester (Transesterification), especially if traces of acid or base are present. This creates a new peak in your mass spec (M-14 mass shift).[1] Always analyze fresh samples.

Q2: My compound precipitated in the freezer. Is it ruined? A: Likely not. DMSO has a high freezing point (18.5°C) and is hygroscopic. If it absorbed water from the air, the compound might crystallize out.

  • Fix: Warm the vial to 37°C and vortex. If it redissolves completely, it is safe to use. If a pellet remains, centrifugation and concentration verification (UV/HPLC) is required.

Q3: What is the maximum DMSO concentration my cells can tolerate? A: Most mammalian cell lines tolerate 0.1% to 0.5% v/v DMSO.

  • Calculation: If your stock is 10 mM, and you dilute 1:1000 (to 10 µM), your final DMSO is 0.1%. This is safe.

Q4: Why does the solution turn cloudy in PBS but not in DMEM + FBS? A: PBS is a high-salt, protein-free environment that encourages hydrophobic aggregation ("salting out").[1] DMEM + FBS contains proteins (BSA/Albumin) that bind the hydrophobic methoxyphenyl tail, stabilizing the molecule in the aqueous phase.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Way, L. (2014). Troubleshooting Precipitation in Cell Culture: DMSO and Hydrophobic Compounds. ResearchGate/BenchChem Technical Notes.

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. MasterOrganicChemistry.com.

  • Gaylord Chemical. (2021). DMSO Solubility Data and Handling Guide. Gaylord Chemical Technical Bulletin.

  • BenchChem Support. (2025).[3] Preparation of Stock Solutions for Lipophilic Thiazole Derivatives. BenchChem Technical Support Center.

Sources

Technical Support Center: Thiazole Ester Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide

Status: Active | Updated: 2026-02-12 Audience: Medicinal Chemists, Process Chemists

Introduction: The "Thiazole Tar" Challenge

You are likely here because your Hantzsch thiazole synthesis resulted in a dark, viscous oil rather than the pristine crystalline solid reported in the literature. This is the "Thiazole Tar" paradox: while the Hantzsch synthesis is robust, the purification of thiazole esters is plagued by three specific issues:

  • Basicity: The thiazole nitrogen lone pair interacts with acidic silica, causing severe streaking.

  • Lipophilicity vs. Polarity: Ester groups increase lipophilicity, but the heterocycle remains polar, complicating solvent selection.

  • Thioamide Contamination: Unreacted thioamides are difficult to separate due to similar solubility profiles.

This guide provides a causality-driven troubleshooting workflow to recover high-purity intermediates.

Module 1: The "Salt Crash" Strategy (Primary Recommendation)

Context: The most common mistake is neutralizing the reaction mixture immediately. The Hantzsch reaction produces the hydrobromide (or hydrochloride) salt of the thiazole. These salts are often highly crystalline and insoluble in the reaction solvent (e.g., ethanol or acetone), whereas the impurities (tar, unreacted haloketone) remain in solution.

Protocol: Direct Salt Isolation

Use this method before attempting column chromatography.

  • Reaction Completion: Upon completion of the reaction (usually in Ethanol or Acetone), do not quench with water/base.

  • Cooling: Cool the reaction mixture to 0–5 °C.

  • Precipitation:

    • If solid forms: Filter immediately. Wash the cake with cold, anhydrous ether or acetone.

    • If no solid forms: Add anhydrous diethyl ether (or MTBE) dropwise with stirring until turbidity persists. Cool to -20 °C overnight.

  • Liberation: Suspend the filter cake in EtOAc and wash with saturated NaHCO₃ to liberate the free base. Dry the organic layer (Na₂SO₄) and concentrate.[1][2]

Why this works: The ionic lattice of the thiazolium salt excludes non-ionic impurities (thioamides) and polymeric tars.

Module 2: Crystallization of the Free Base

Context: If the salt isolation failed or you have already neutralized the product, you are dealing with the free base. Thiazole esters often form "oils" that refuse to crystallize due to trace impurities preventing nucleation.

Troubleshooting: "My Product is an Oil"
Impurity TypeSymptomRemediation Solvent System
Thioamide Yellow/Orange sticky solidEthanol : Water (7:3) . Thioamides are often more soluble in water than the ester.
Polymer/Tar Dark brown oilHexane : Ethyl Acetate . Dissolve in minimum hot EtOAc; add Hexane until cloudy.
Haloketone Lachrymatory (tear-inducing) smellIsopropyl Alcohol (IPA) . Haloketones remain in the mother liquor.
The "Scratch & Seed" Protocol
  • Dissolve the oil in a minimum amount of boiling Ethanol.

  • Add warm water dropwise until a faint permanent cloudiness appears.

  • Add one drop of Ethanol to clear the solution.

  • Crucial Step: Rub the inside of the glass vessel with a glass rod at the air-liquid interface. The microscopic glass shards serve as nucleation sites.

  • Allow to cool to RT, then 4 °C.

Module 3: Chromatography (Silica Gel)

Context: Thiazoles are basic nitrogen heterocycles.[3] On standard silica gel (pH ~5), the basic nitrogen hydrogen-bonds to acidic silanols (Si-OH), resulting in broad, tailing peaks (streaking) and co-elution with impurities.

The Fix: Amine Buffering

You must "neutralize" the silica surface to prevent tailing.

Standard Mobile Phase:

  • Hexanes : Ethyl Acetate (variable ratio)[4]

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

Alternative (If TEA is difficult to remove):

  • Use 1% NH₄OH in a DCM : MeOH system (e.g., 95:5:1 DCM:MeOH:NH₄OH).

Q: "I added TEA, but it's still streaking."

A: You likely didn't pretreat the column.

  • Protocol: Flush the packed column with 3 column volumes (CV) of the mobile phase containing TEA before loading your sample. This ensures all active silanol sites are capped with triethylammonium ions before your product enters the column.

Module 4: Chemical Workup & Scavenging

Context: Thioamide starting materials are notorious for co-eluting with thiazoles.

The "Oxidative Wash" (Advanced)

If the thioamide persists, you can chemically destroy it without harming the thiazole ester.

  • Dissolve crude mixture in DCM.

  • Wash with a dilute solution of aqueous bleach (NaOCl) or Hydrogen Peroxide (H₂O₂).

  • Mechanism: This oxidizes the thioamide to a thioamide-S-oxide or urea derivative, which is drastically more polar and will partition into the aqueous layer or stay at the baseline during chromatography.

    • Warning: Test on a small scale first to ensure the thiazole sulfur is not oxidized (thiazoles are generally resistant to mild oxidation compared to thioamides).

Visualizing the Workflow

Diagram 1: Purification Decision Matrix

ThiazolePurification Start Crude Hantzsch Reaction (EtOH/Acetone) Precip Cool to 0°C (Do not quench) Start->Precip SolidCheck Did Solid Precipitate? Precip->SolidCheck FilterSalt Filter HBr/HCl Salt (Wash w/ Et2O) SolidCheck->FilterSalt Yes AddEther Add Et2O/MTBE Induce Precipitation SolidCheck->AddEther No FreeBase Neutralize (NaHCO3) Extract into EtOAc FilterSalt->FreeBase OilCheck Product State? FreeBase->OilCheck AddEther->SolidCheck Re-check Recryst Recrystallize (EtOH/H2O) OilCheck->Recryst Solid/Semi-Solid Column Flash Chromatography (Buffered Silica) OilCheck->Column Viscous Oil/Tar

Caption: Logical workflow for maximizing yield and purity. Note the priority of salt isolation over chromatography.

Diagram 2: The "Streaking" Mechanism & Solution

SilanolInteraction Silica Acidic Silanol (Si-OH) Stationary Phase Interaction Hydrogen Bonding (Peak Tailing/Streaking) Silica->Interaction Blocked TEA-Silanol Complex (Surface Deactivated) Silica->Blocked Thiazole Thiazole Nitrogen (Basic) Analyte Thiazole->Interaction TEA Triethylamine (TEA) Modifier TEA->Silica Preferential Binding CleanElution Thiazole Elutes Freely (Sharp Peak) Blocked->CleanElution Thiazole Passes

Caption: Mechanism of amine buffering. TEA competes for silanol sites, preventing the thiazole from "sticking."

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-halogensubstituirten Aldehyden und Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Chapter 3: Thiazoles).[5]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Specific protocols for amine purification and silica deactivation).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Hantzsch Thiazole Synthesis Mechanism).[6][7][8]

Sources

Recrystallization solvents for Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2 Engineering Support Document designed for organic chemists and process development scientists.

Subject: Optimization of Recrystallization Solvents for Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate Ticket ID: CHEM-SUP-8821 Status: Resolved / Knowledge Base Article[1]

Executive Summary & Compound Analysis

User Query: "I need a reliable recrystallization solvent system for Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate. Standard hexanes are not working."

Technical Analysis: The target molecule, Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate , possesses three distinct structural domains that dictate its solubility profile:

  • Thiazole Core: A planar, aromatic heterocycle with weak basicity (pK_a of conjugate acid ~2.5).[1] It provides moderate polarity and π-π stacking potential.[1]

  • 4-Methoxyphenyl Tail: A lipophilic, electron-rich moiety that decreases water solubility but enhances solubility in aromatic solvents (toluene) and chlorinated hydrocarbons.[1]

  • Ethyl Acetate Side Chain: A polar ester functionality susceptible to hydrolysis under extreme pH but providing hydrogen-bond acceptance.[1]

Solubility Profile Prediction:

  • High Solubility: Dichloromethane (DCM), Chloroform, THF, Ethyl Acetate (at RT).

  • Moderate/Temperature-Dependent Solubility: Ethanol, Methanol, Acetonitrile, Toluene.

  • Low Solubility: Water, Hexanes, Heptane, Diethyl Ether (at RT).

Recommended Solvent Systems

Based on the structural analysis and analogous thiazole-ester purification protocols [1, 2, 3], the following solvent systems are validated for high-purity recovery.

Primary System: Ethanol (Single Solvent)

Best for: Removal of polar by-products and inorganic salts.[1]

  • Mechanism: The compound exhibits a steep solubility curve in ethanol.[1] The ester and methoxy groups form weak hydrogen bonds with hot ethanol (solubilization), which break upon cooling, forcing the hydrophobic thiazole-phenyl core to crystallize.

  • Protocol:

    • Suspend crude solid in Ethanol (95% or absolute).[1]

    • Heat to reflux (78°C).

    • Add solvent dropwise until dissolution is just complete.[1]

    • Cool slowly to RT, then to 0-4°C.

Secondary System: Ethyl Acetate / n-Heptane (Solvent/Anti-Solvent)

Best for: Removal of non-polar impurities (starting materials like thioamides) or when the compound is too soluble in alcohols.[1]

  • Mechanism: Ethyl acetate solvates the ester tail; Heptane acts as the anti-solvent to drive precipitation of the aromatic core.[1]

  • Ratio: Start with 1:1, adjusting to 1:3 or 1:4 based on saturation.

Tertiary System: Acetonitrile (Single Solvent)

Best for: Cases where "oiling out" occurs in alcohols.[1]

  • Mechanism: Acetonitrile has a higher dipole moment than ethanol but lacks H-bond donation, often preventing the formation of solvated oils.

Comparative Data Table
Solvent SystemPolarity IndexYield PotentialImpurity Rejection ProfileRisk Factor
Ethanol (95%) 5.285-92%Excellent for salts/polar tarsLow (Green solvent)
EtOAc / Heptane 4.4 / 0.175-85%Good for lipophilic starting materialsModerate (Flammability)
Methanol / Water 5.1 / 10.290-95%High recovery; risk of hydrolysisModerate (Hydrolysis risk)
Toluene 2.460-70%Excellent for very non-polar impuritiesHigh (Boiling point removal)

Step-by-Step Troubleshooting Protocols

Issue A: The Product "Oils Out" Instead of Crystallizing

Diagnosis: The melting point of the solvated compound is lower than the boiling point of the solvent, or the solution is too concentrated. Correction Protocol:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add more solvent (approx. 10-15% volume) to lower the saturation point.[1]

  • Seed the solution: Add a tiny crystal of pure product at a temperature just below the boiling point.

  • Insulate the flask: Wrap the flask in foil or cotton to slow the cooling rate. Rapid cooling promotes oiling.[1]

Issue B: Product Won't Precipitate (Remains in Solution)

Diagnosis: The compound is too soluble in the chosen solvent (likely pure EtOAc or DCM).[1] Correction Protocol (Anti-Solvent Addition):

  • Concentrate the solution to 50% volume via rotary evaporation.[1]

  • Heat the solution to near-boiling.

  • Add n-Heptane (or Hexane) dropwise until persistent cloudiness (turbidity) appears.[1]

  • Add 1-2 drops of the "good" solvent (EtOAc) to clear the cloudiness.[1]

  • Allow to cool undisturbed.[1]

Issue C: Colored Impurities Persist

Diagnosis: Thiazole syntheses often generate tarry, sulfur-containing by-products (yellow/orange).[1] Correction Protocol (Activated Carbon):

  • Dissolve compound in hot solvent.[1][2]

  • Add Activated Carbon (1-2% by weight).[1] Caution: Add carefully to avoid boil-over.

  • Stir at reflux for 5-10 minutes.

  • Filter hot through a Celite pad (pre-warmed funnel is critical to prevent premature crystallization).[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical decision tree for selecting the optimal purification path based on crude material behavior.

RecrystallizationLogic Start Crude Material Assessment SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble YesSoluble Cool to RT Soluble->YesSoluble Yes NoSoluble Check Solubility in EtOAc Soluble->NoSoluble No Crystallizes Crystals Form? YesSoluble->Crystallizes FixSoluble Switch to EtOAc/Heptane (Solvent/Anti-Solvent) NoSoluble->FixSoluble Success Filter & Dry (System: EtOH) Crystallizes->Success Yes OilsOut Product Oils Out Crystallizes->OilsOut Oily droplets StaysSoluble Remains in Solution Crystallizes->StaysSoluble Clear solution FixOil 1. Reheat 2. Dilute (10%) 3. Seed Crystal OilsOut->FixOil StaysSoluble->FixSoluble FixOil->Success Retry

Caption: Decision matrix for solvent selection and troubleshooting common crystallization failures for thiazole esters.

Frequently Asked Questions (FAQ)

Q: Can I use water as an anti-solvent with Ethanol? A: Yes, but with caution. While water forces precipitation effectively, the ester group on the thiazole side chain is susceptible to hydrolysis if the water is acidic or basic, or if boiled for prolonged periods. Ensure neutral pH and add water only after the ethanol solution has been removed from heat, or use a "cold water drip" method.

Q: Why does my product smell like sulfur after recrystallization? A: This indicates trapped thioamide starting material or sulfur-containing degradation by-products.[1] These impurities are often lipophilic.[1] If the smell persists after an Ethanol recrystallization, switch to Toluene/Heptane or perform a wash of the organic layer (EtOAc) with dilute Sodium Hypochlorite (bleach) before recrystallization to oxidize sulfur impurities, followed by a thiosulfate quench.

Q: My yield is low (<50%). Where is my compound? A: It is likely in the mother liquor.[1]

  • Evaporate the mother liquor to dryness.

  • Analyze by TLC.[1]

  • If the compound is present, perform a "second crop" crystallization using a minimal amount of a stronger anti-solvent (e.g., add more Heptane to the EtOAc residue).

References

  • Thiazole Analog Purification: Bawazira, W. A., et al. (2025). Synthesis and cytotoxic evaluation of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivatives. Royal Society of Chemistry.[1][3]

  • Solvent Systems for Heterocycles: University of Rochester, Department of Chemistry. Reagents & Solvents: Common Solvents for Recrystallization.

  • Thiazole Ester Synthesis: Oh, H., et al. (2006). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]thiazepin-3(2H)-one. (Mentions recrystallization of related thiazole esters from Diethyl ether/n-hexane).

Sources

Technical Support Center: Stability & Handling of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Stability Profile

Compound Overview: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate is a heteroaryl ester commonly utilized as an intermediate in the synthesis of PPAR agonists and anti-inflammatory agents. Its chemical behavior in basic solution is dominated by the susceptibility of the ethyl ester to nucleophilic acyl substitution (hydrolysis) and the relative robustness of the 2,5-disubstituted thiazole core.

Stability Matrix
ConditionpH RangeStability StatusPrimary Chemical Event
Mild Base (RT) 8.0 – 10.0Metastable Slow hydrolysis (

hours to days).
Strong Base (RT) > 12.0Unstable (Reactive) Rapid saponification to carboxylate salt.
Strong Base (Heat) > 12.0Risk of Degradation Hydrolysis complete; risk of ring opening or side-chain degradation if prolonged.
Nucleophilic Solvents N/AVariable Transesterification risk in MeOH/Alkoxide systems.
Key Reactivity Insights
  • The Thiazole Ring: The 2,5-substitution pattern confers significant stability. The C2 position, typically the most acidic site on a thiazole ring (

    
     for unsubstituted thiazole), is blocked by the 4-methoxyphenyl group, preventing base-catalyzed deprotonation/lithiation at this site.
    
  • The Ester Moiety: The ester is electronically coupled to the electron-deficient thiazole ring. This makes the carbonyl carbon more electrophilic than a standard aliphatic ester, accelerating the rate of hydrolysis in basic media.

  • The

    
    -Protons:  The methylene protons at the C5 position (between the ring and carbonyl) are acidic. In strong anhydrous bases (e.g., NaH, LDA), enolization will occur before hydrolysis, which can be exploited for alkylation but poses a risk of racemization or condensation side-reactions if not controlled.
    

Part 2: Standard Operating Procedure (Saponification)

Objective: Controlled conversion of the ethyl ester to the corresponding carboxylic acid without degrading the heteroaromatic core.

Reagents & Materials
  • Substrate: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate (1.0 eq)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 – 3.0 eq)

  • Solvent System: THF : Water (3:1 v/v) or Ethanol : Water (3:1 v/v)

  • Temperature: Ambient (

    
    )
    
Step-by-Step Protocol
  • Dissolution: Dissolve the ester in Tetrahydrofuran (THF). Ensure complete solubility.

    • Why THF? The starting ester is lipophilic. Water alone will result in a biphasic mixture with poor kinetics. THF is miscible with water and solubilizes the organic substrate.

  • Base Addition: Prepare a solution of LiOH·H₂O in water. Add this dropwise to the stirring ester solution.

    • Why LiOH? It is a milder base than NaOH/KOH and less likely to cause aggressive side reactions, yet sufficiently nucleophilic to hydrolyze the ester.

  • Reaction Monitoring: Stir at room temperature. Monitor via TLC (System: Hexanes/EtOAc) or LC-MS.

    • Endpoint: Disappearance of the ester peak (

      
      ) and appearance of the acid peak (often 
      
      
      
      in negative mode).
  • Workup (Critical Step):

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Acidification: Cool the remaining aqueous residue to

      
      . Slowly acidify with 1M HCl to pH 
      
      
      
      .
    • Observation: The free acid should precipitate as a solid.

    • Isolation: Filter the solid or extract with Ethyl Acetate.

Part 3: Mechanistic Visualization

The following diagram illustrates the


 (Base-catalyzed Acyl-oxygen cleavage) mechanism and potential side pathways.

G Start Ethyl Ester (Substrate) OH_Attack Nucleophilic Attack (OH-) Start->OH_Attack + OH- Transester Side Reaction: Transesterification (If MeOH used) Start->Transester + MeOH/MeO- Tetrahedral Tetrahedral Intermediate OH_Attack->Tetrahedral Collapse Elimination of Ethoxide Tetrahedral->Collapse Carboxylate Carboxylate Salt (Stable in Base) Collapse->Carboxylate Fast Irreversible Deprotonation Acid Free Acid (Final Product) Carboxylate->Acid + H+ (Workup) Transester->Tetrahedral Eventually hydrolyzes

Caption: Figure 1. Mechanism of base-catalyzed hydrolysis (


) and potential transesterification side-pathway.

Part 4: Troubleshooting & FAQs

Scenario 1: "The reaction is stalling; I still see starting material after 24 hours."
  • Root Cause: Phase transfer limitation. The ester is likely not in contact with the hydroxide ions.

  • Diagnostic: Is the reaction mixture cloudy or biphasic?

  • Solution:

    • Add more THF or Ethanol to create a homogeneous single phase.

    • If already homogeneous, gently warm to

      
      .
      
    • Do not simply add more solid base; it won't help if the solvent system is incompatible.

Scenario 2: "I see a new spot on TLC slightly lower than the starting material, but it's not the acid."
  • Root Cause: Transesterification. [1][2][3]

  • Mechanism: If you used Methanol (MeOH) as a solvent with Sodium Hydroxide (NaOH), the methoxide ion (

    
    ) competes with hydroxide. It attacks the ethyl ester to form the methyl ester.
    
  • Solution:

    • Immediate: Continue stirring. The methyl ester will eventually hydrolyze to the acid, though it may take longer.

    • Prevention:[4] Always match the alcohol solvent to the ester (use Ethanol for ethyl esters) or use a non-nucleophilic co-solvent like THF or Dioxane.

Scenario 3: "My yield is very low after extraction."
  • Root Cause: The product is a heteroaryl acetic acid. These can be amphiphilic or significantly water-soluble, especially if the pH isn't low enough during extraction.

  • Solution:

    • Ensure the aqueous phase is acidified to pH

      
       (check with pH paper, not just by volume of acid added).
      
    • Salt out the aqueous layer by saturating it with NaCl before extraction.

    • Use a more polar organic solvent for extraction, such as 10% Methanol in Dichloromethane (DCM), rather than pure Ethyl Acetate.

Scenario 4: "Can I use this reaction to label the alpha-position with Deuterium?"
  • Answer: Yes.

  • Protocol: Use NaOD in

    
     and deuterated solvent (
    
    
    
    or
    
    
    ). The
    
    
    -protons are acidic enough to exchange with the solvent under basic conditions before or during hydrolysis, leading to
    
    
    -incorporation at the methylene bridge.

Part 5: References

  • Thiazole Chemistry & Stability:

    • Source: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General stability of 1,3-azoles).

    • Context: Confirms stability of 2,5-disubstituted thiazoles against ring opening in mild aqueous base.

  • Ester Hydrolysis Mechanism (

    
    ): 
    
    • Source: Larson, G. L., & Weber, J. C. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.

    • Context: Kinetics of ester hydrolysis and solvent effects.

  • Analogous Compound Synthesis (GW501516 Precursors):

    • Source: Bioorganic & Medicinal Chemistry Letters. (2003). Synthesis and SAR of thiazole-based PPAR

      
       agonists.
      
    • Context: Describes the standard saponification of ethyl 2-(thiazol-5-yl)acetate derivatives using LiOH/THF.

Sources

Removing impurities from crude Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Thiazole Intermediates Subject: Troubleshooting Guide for Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate Ticket ID: #THZ-5YL-PUR-001 Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate , a critical intermediate likely synthesized via Hantzsch condensation or similar cyclization methods. The presence of the 4-methoxyphenyl moiety and the ester side chain creates a specific solubility profile that dictates our purification strategy.

Common challenges with this scaffold include persistent thioamide starting material (sulfur odor/color), hydrolysis of the ester (acid impurity), and "oiling out" during crystallization. This guide prioritizes non-chromatographic workups to ensure scalability for drug development workflows.

Part 1: Impurity Profiling & Diagnostics

Before attempting remediation, identify your specific impurity profile. The table below correlates physical symptoms with chemical origins.

Symptom Likely Impurity Chemical Origin Diagnostic Check
Sulfur/Rotten Egg Odor 4-MethoxythiobenzamideUnreacted starting material.TLC (Low R_f, UV active). Stains yellow with iodine.
Lachrymatory (Tear-inducing)

-Halo keto ester residues
Unreacted alkylating agent.GC-MS or NMR (Distinct CH-X proton signal).
Sticky/Oily Solid Oligomers / TarsPolymerization of halo-ketones or overheating.¹H NMR (Broad baseline humps).
Solubility in NaHCO₃ Thiazole-5-acetic acidHydrolysis of the ethyl ester.[1]Extract with bicarb, acidify aqueous layer -> precipitate forms.
Red/Brown Coloration Thioamide Oxidative DimersOxidation of residual thioamide (Hector's base analogs).Color persists even after recrystallization.

Part 2: Purification Protocols

Protocol A: The "Chemical Wash" (Primary Cleanup)

Best for: Removing unreacted thioamide and acidic byproducts from the crude reaction mixture.

The Logic: Thiazoles are weakly basic (pK_a ~2.5), while thioamides are very weak acids/neutrals. However, the most effective separation exploits the lipophilicity of the ester versus the polarity of the thioamide.

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as thioamides are often too soluble in it.

  • The Oxidative Wash (Optional but Effective):

    • Context: If sulfur smell is potent.

    • Wash the organic layer with a 1% Sodium Hypochlorite (Bleach) solution or dilute Hydrogen Peroxide.

    • Mechanism:[2][3] This converts lipophilic thioamide into hydrophilic amide, which washes into the aqueous layer.

    • Warning: Do not exceed 5 minutes contact time to avoid oxidizing the thiazole sulfur or nitrogen (N-oxide formation).

  • The Acid Scavenge:

    • Wash with Saturated Aqueous NaHCO₃ .[4]

    • Target: Removes the hydrolyzed acid impurity (2-(2-(4-methoxyphenyl)thiazol-5-yl)acetic acid).

  • The Brine Dry: Wash with saturated brine, dry over Na₂SO₄, and concentrate.

Protocol B: Recrystallization (The Polishing Step)

Best for: Final API-grade purity (>98%) and removing "oily" oligomers.

The Logic: The 4-methoxyphenyl group provides planarity that encourages crystallization, but the ethyl ester tail adds flexibility that can lead to oiling. We use a solvent-antisolvent system to force an ordered lattice.

  • Solvent System: Ethanol (Solvent) / Water (Antisolvent) OR Toluene (Solvent) / Heptane (Antisolvent).

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol (absolute) .

    • Once dissolved, remove from heat.

    • Add Water dropwise until a persistent turbidity (cloudiness) is observed.

    • Add 1-2 drops of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Critical Step: If oil droplets form instead of crystals, scratch the glass or add a seed crystal immediately.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mass.

PurificationWorkflow Start Crude Ethyl 2-(2-(4-methoxyphenyl) thiazol-5-yl)acetate CheckOdor Check: Sulfur Odor? Start->CheckOdor OxidativeWash Protocol A: Oxidative Wash (1% NaOCl or H2O2) CheckOdor->OxidativeWash Yes (Thioamide present) StandardWash Standard Wash (Water / Brine) CheckOdor->StandardWash No CheckAcid Check: Acid Impurity? (TLC/NMR) OxidativeWash->CheckAcid StandardWash->CheckAcid BicarbWash Wash with Sat. NaHCO3 CheckAcid->BicarbWash Yes (Hydrolysis) SolidState Isolate Solid CheckAcid->SolidState No BicarbWash->SolidState Recryst Protocol B: Recrystallization (EtOH/Water) SolidState->Recryst FinalProduct Pure Product (>98% HPLC) Recryst->FinalProduct

Caption: Decision tree for sequential impurity removal. Red nodes indicate high-risk reactive steps; Green nodes indicate final polishing.

Part 4: Frequently Asked Questions (FAQ)

Q1: My product is "oiling out" during recrystallization. How do I fix this?

  • Cause: This is common with ethyl esters. It occurs when the temperature drops too fast or the antisolvent ratio is too high (supersaturation overshoot).

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the good solvent (e.g., Ethanol). Cool much more slowly (wrap the flask in foil/towel). Vigorous stirring during cooling can sometimes help induce nucleation over oiling.

Q2: I see a spot on TLC at the baseline that won't wash away. What is it?

  • Diagnosis: This is likely the hydrolyzed acid (2-(2-(4-methoxyphenyl)thiazol-5-yl)acetic acid) or a thiazolium salt.

  • Solution: If the NaHCO₃ wash didn't remove it, the pH might not be high enough, or it's trapped in the organic matrix. Try dissolving the crude in Et₂O (Ether) rather than EtOAc; the acid is less soluble in Ether and may precipitate out, or be more easily extracted by base.

Q3: Can I use column chromatography?

  • Answer: Yes, but it should be "Plan C."

  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).

  • Note: The 4-methoxyphenyl group makes the molecule UV active and easy to track. However, silica is slightly acidic and can sometimes cause slow hydrolysis of the ester if left on the column too long. Add 1% Triethylamine to the mobile phase if you suspect degradation.

Q4: The product has a persistent yellow/orange color.

  • Cause: Trace conjugated impurities or thioamide oxidation products.

  • Fix: Perform a Charcoal Treatment . Dissolve the crude in hot Ethanol, add Activated Carbon (5-10 wt%), stir for 30 mins, and filter hot through Celite. This is highly effective for removing colored aromatic impurities.

References

  • Hantzsch Thiazole Synthesis & Workup

    • Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

    • Relevance: Establishes the mechanism for impurity formation (thioamide residues) and standard workup procedures.
  • Purification of Thiazole Esters (Febuxostat Intermediates)

    • Source: Justia Patents.
    • URL:[Link]

    • Relevance: While for a slightly different analog, this patent details the specific solvent systems (Ethyl Acetate/Bicarb washes)
  • Solubility & Physical Properties of Thiazole Acetates

    • Source: EPA CompTox Chemicals Dashboard.[5] "Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate."

    • URL:[Link]

    • Relevance: Provides physiochemical data (LogP, solubility)

Sources

Optimizing reaction time for 2-(4-methoxyphenyl)thiazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Kinetics & Yield for Hantzsch Thiazole Synthesis Target Molecule: 2-(4-methoxyphenyl)thiazole Primary Methodology: Hantzsch Condensation (Thioamide +


-Halo Carbonyl)

Part 1: Critical Protocol Alerts (The "Why" and "How")

The Kinetic Bottleneck

The formation of 2-(4-methoxyphenyl)thiazole proceeds via the Hantzsch synthesis. While the initial nucleophilic attack of the sulfur (from 4-methoxythiobenzamide) onto the


-haloketone is rapid (

), the reaction often stalls at the 4-hydroxy-2-thiazoline intermediate .
  • The Issue: Aromatization (dehydration) of this intermediate is the rate-determining step in neutral conditions.

  • The Fix: This step is acid-catalyzed. Ensure the reaction medium remains acidic (pH < 4) during the heating phase. The reaction naturally produces HX (HBr or HCl), but adding a Lewis acid or maintaining protic conditions accelerates this dehydration.

Thermal vs. Microwave Optimization

Traditional reflux methods are inefficient for this specific electron-rich substrate. The methoxy group (


) donates electron density, stabilizing the thioamide but also making the intermediate transition states susceptible to oxidative dimerization if heating is prolonged.
ParameterTraditional Reflux (Ethanol)Optimized Microwave (MW) Protocol
Reaction Time 2 – 6 Hours10 – 15 Minutes
Temperature 78°C (Boiling point of EtOH)100°C – 120°C (Pressurized)
Typical Yield 55% – 70%85% – 94%
Solvent System Ethanol (Anhydrous)Ethanol/Water (1:1) or PEG-400
Purity Profile Requires recrystallizationOften pure after filtration

Part 2: Troubleshooting Knowledge Base (FAQs)

Q1: My reaction has stalled at ~60% conversion after 4 hours of reflux. Should I add more catalyst?

Diagnosis: You likely have an equilibrium issue or solvent inhibition. Solution:

  • Do NOT add more catalyst yet. If you are using an

    
    -haloacetal (e.g., bromoacetaldehyde diethyl acetal), it requires in situ hydrolysis to release the reactive aldehyde.
    
  • Check Solvent: If you are using absolute ethanol, add 5% water and a catalytic amount of concentrated HCl (1-2 drops). The water is necessary to hydrolyze the acetal (if used), and the acid drives the dehydration of the thiazoline intermediate.

  • Temperature: If using a heating block, ensure the internal temperature is actually at reflux. Thiazole closure has a high activation energy barrier.

Q2: I am seeing a significant "dimer" impurity (Disulfide). How do I prevent this?

Diagnosis: Oxidative dimerization of the starting material (4-methoxythiobenzamide) into the corresponding disulfide (3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole derivatives or simple disulfides). Solution:

  • Degas Solvents: Thioamides are sensitive to oxidation. Sparge your ethanol with nitrogen/argon for 15 minutes before use.

  • Stoichiometry: Use a slight excess of the

    
    -haloketone (1.1 : 1.0 equivalents).
    
  • Avoid Basic Conditions: Do not add base (like ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ) during the reaction. The Hantzsch synthesis requires acidic conditions to proceed. Only add base during the workup.
Q3: The product is oiling out as a sticky gum instead of precipitating. How do I isolate it?

Diagnosis: The product is trapping solvent or impurities (unreacted halo-ketone). Solution:

  • The "Crash" Method: Pour the reaction mixture into ice-cold 5% Sodium Bicarbonate (

    
    )  solution. The sudden pH change and temperature drop usually forces crystallization.
    
  • Trituration: Decant the supernatant. Add cold diethyl ether or hexanes to the gum and scratch the side of the flask with a glass rod to induce nucleation.

  • Recrystallization: For 2-(4-methoxyphenyl)thiazole, recrystallization from hot ethanol/water (8:2) is the gold standard for purification.

Part 3: Optimized Experimental Protocol

Method A: Microwave-Assisted Synthesis (Recommended)

Best for: High throughput, library generation, and maximizing yield.

Reagents:

  • 4-Methoxythiobenzamide (1.0 mmol)

  • 2-Bromoacetaldehyde diethyl acetal (1.1 mmol) [Precursor to the

    
    -haloaldehyde]
    
  • Solvent: Ethanol (2 mL) + Water (0.5 mL)

  • Catalyst: Conc. HCl (1 drop) or

    
     (10 mol%)
    

Workflow:

  • Preparation: Dissolve the thioamide in the EtOH/Water mixture in a microwave-safe vial (G10 or G30).

  • Addition: Add the acetal and the acid catalyst. Cap the vial.

  • Irradiation: Set the microwave reactor to 100°C (dynamic power mode, max 150W).

  • Hold Time: Irradiate for 10 - 15 minutes .

  • Workup: Cool to room temperature. Pour the mixture into 10 mL of saturated

    
    .
    
  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
    ).
    
  • Drying: Vacuum dry to obtain the target thiazole.

Method B: Conventional Thermal Reflux

Best for: Large scale (>10g) where microwave vials are size-restrictive.

  • Setup: 100 mL Round Bottom Flask with a reflux condenser.

  • Mix: Combine 4-Methoxythiobenzamide (10 mmol) and 2-Chloroacetaldehyde (11 mmol, 50% aq. solution) in Ethanol (30 mL).

  • Reflux: Heat to vigorous reflux (bath temp ~85°C) for 3 to 5 hours . Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes).

  • Neutralization: Evaporate 50% of the ethanol. Pour residue onto crushed ice. Neutralize with Ammonium Hydroxide (

    
    ) until pH ~8.
    
  • Purification: Filter the solid. Recrystallize from Ethanol.[1][2]

Part 4: Visualization & Logic

Reaction Mechanism & Kinetic Pathway

This diagram illustrates the stepwise formation and the critical dehydration step where time optimization occurs.

HantzschMechanism cluster_conditions Optimization Factors Start Reactants: 4-Methoxythiobenzamide + Alpha-Haloaldehyde Inter1 Thioimidate Intermediate Start->Inter1 SN2 Attack (Fast) Inter2 4-Hydroxy-thiazoline (Cyclized) Inter1->Inter2 Cyclization (Intramolecular) Product Target: 2-(4-methoxyphenyl)thiazole Inter2->Product Dehydration (-H2O) *Rate Limiting Step* Factor1 Acid Catalyst Accelerates Dehydration Factor2 Microwave Overcomes Activation Barrier

Caption: The Hantzsch mechanism showing the critical dehydration bottleneck (red arrow) which is accelerated by acid catalysis and microwave irradiation.[3][4][5][6][7][8][9]

Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or purity issues.

TroubleshootingTree Start Issue: Low Yield / Impurity CheckTLC Check TLC: Is SM Remaining? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM Yes NoSM No: Side Products Formed CheckTLC->NoSM No CheckSolvent Using Acetal? YesSM->CheckSolvent AddWater Action: Add H2O/HCl to hydrolyze acetal CheckSolvent->AddWater Yes IncreaseTemp Action: Switch to MW or increase Reflux time CheckSolvent->IncreaseTemp No CheckDimer Is it Disulfide Dimer? NoSM->CheckDimer Degas Action: Degas Solvent (N2 Sparge) CheckDimer->Degas Yes CheckWorkup Action: Neutralize slowly with NaHCO3 (cold) CheckDimer->CheckWorkup No

Caption: Diagnostic workflow for identifying the root cause of reaction failure based on Thin Layer Chromatography (TLC) analysis.

References

  • Microwave-Assisted Synthesis of 2-Substituted-Thiazol-4(5H)-one via Hantzsch Condensation. Rasayan Journal of Chemistry, Vol. 15, No. 1, 2022. Link

  • Microwave-Assisted Synthesis of 2-Amino-4-Substituted Phenyl-Thiazole. Asian Journal of Chemistry, Vol. 21, No. 2, 2009. Link

  • Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. Journal of Organic Chemistry, 2019.[10] Link

  • Hantzsch Thiazole Synthesis: Mechanism and Kinetics. SynArchive, 2024. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate Content Type: Technical Comparison & Analysis Guide

Executive Summary

This guide provides a comprehensive structural analysis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate , a synthetic intermediate common in medicinal chemistry for developing anti-inflammatory and anticancer agents.

The analysis focuses on distinguishing this molecule from structural analogs and resolving critical signal overlaps. We compare the spectral performance in CDCl₃ vs. DMSO-d₆ and analyze the substituent effects of the para-methoxy group against an unsubstituted phenyl analog.

Part 1: Structural Context & Synthesis

Understanding the synthetic origin helps anticipate impurities (e.g., unreacted thioamide or haloesters). The standard route is the Hantzsch Thiazole Synthesis .[1][2]

Synthesis Pathway (Hantzsch Condensation)[1][3][4]

G Start1 4-Methoxythiobenzamide Inter Intermediate (Hydroxy-thiazoline) Start1->Inter EtOH, Reflux Start2 Ethyl 4-chloroacetoacetate Start2->Inter Final Target Molecule (Thiazole Ester) Inter->Final -H2O (Dehydration)

Figure 1: The Hantzsch condensation pathway. Impurities often include the starting thioamide (aromatic region) or the ethyl chloroacetoacetate (aliphatic region).

Part 2: 1H NMR Assignment Strategy (CDCl₃)

The spectrum of this molecule is defined by three distinct regions: the Para-Substituted Aromatic System , the Thiazole Singlet , and the Aliphatic Ester/Ether signals.

Predicted Chemical Shift Table (300-500 MHz, CDCl₃)
PositionMoietyShift (δ, ppm)MultiplicityIntegralCoupling (J)
Ar-H (Ortho to OMe) Phenyl6.95Doublet (AA'BB')2H~8.8 Hz
Ar-H (Meta to OMe) Phenyl7.85Doublet (AA'BB')2H~8.8 Hz
C4-H Thiazole7.65 - 7.75Singlet1H-
OCH₂CH₃ Ester4.18Quartet2H7.1 Hz
CH₂-CO Acetate3.85Singlet2H-
Ar-OCH₃ Methoxy3.82Singlet3H-
OCH₂CH₃ Ester1.28Triplet3H7.1 Hz

*Note: The Acetate CH₂ and Methoxy CH₃ signals often overlap or appear very close in CDCl₃.

Critical Signal Analysis
1. The "Overlap Zone" (3.80 – 3.90 ppm)

The most common point of confusion is the overlap between the methoxy group (3H) and the acetate methylene (2H) .

  • Observation: In CDCl₃, these often appear as two tall singlets separated by only 0.03–0.05 ppm.

  • Resolution Strategy:

    • Integration: Calibrate the ethyl triplet (1.28 ppm) to 3.00. The signals at ~3.8 ppm should sum to 5.00 (3H + 2H).

    • HMBC Correlation: The acetate CH₂ will correlate to the ester carbonyl (~170 ppm), while the methoxy CH₃ will correlate to the aromatic C-O carbon (~160 ppm).

2. The Aromatic Region (AA'BB' System)

The para-methoxy substitution creates a classic AA'BB' pattern (often looking like two distinct doublets).

  • Shielding Effect: The methoxy group is an electron-donating group (EDG). It strongly shields the ortho protons, pushing them upfield to ~6.95 ppm .

  • Deshielding Effect: The thiazole ring is electron-withdrawing. It deshields the protons ortho to the thiazole attachment, pushing them downfield to ~7.85 ppm .

Part 3: Comparative Analysis

Comparison A: Substituent Effects (Target vs. Unsubstituted Analog)

This comparison validates the successful introduction of the methoxy group.

FeatureTarget (4-OMe) Analog (Unsubstituted Phenyl) Diagnostic Value
Ar-H Pattern 2 Doublets (AA'BB')Multiplet (3H + 2H)High: Confirms para-substitution.
Ortho-H Shift ~6.95 ppm (Shielded)~7.40 ppm (Normal)High: Confirms EDG presence.
Methoxy Peak Singlet @ 3.82 ppmAbsentAbsolute: Presence of OMe.
Comparison B: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Solvent choice drastically alters the resolution of the "Overlap Zone."

ParameterChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solubility ExcellentExcellentUse CDCl₃ for routine checks.
Water Peak ~1.56 ppm (Unobtrusive)~3.33 ppm (Can broaden)Ensure DMSO is dry.
Resolution (3.8 ppm) Poor: OMe and CH₂ often overlap.Good: Polarity difference often separates these peaks by >0.1 ppm.Use DMSO-d₆ for detailed assignment.
Thiazole C4-H Sharp SingletOften slightly broadened-

Part 4: Experimental Protocol

Method 1: Standard Purity Check (CDCl₃)

Objective: Quick verification of product formation.

  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D).

  • Filtration: If the solution is cloudy (salt impurities), filter through a small cotton plug into the NMR tube.

  • Acquisition:

    • Scans: 16 (sufficient for >95% purity).

    • Relaxation Delay (d1): 1.0 second.

  • Processing: Reference the residual CHCl₃ peak to 7.26 ppm .

Method 2: High-Resolution Characterization (DMSO-d₆)

Objective: Resolving the Methoxy/Acetate overlap for publication.

  • Sample Prep: Dissolve 5 mg in 0.6 mL DMSO-d₆.

  • Acquisition:

    • Scans: 64 (to improve signal-to-noise for carbon satellites if needed).

    • Relaxation Delay (d1): Increase to 5.0 seconds to ensure accurate integration of the aromatic protons (which have longer T1 times).

  • Processing: Reference the residual DMSO pentet to 2.50 ppm .

Part 5: Validation Logic Flowchart

Use this logic to confirm the structure from the raw spectrum.

NMR_Logic Step1 Identify Ethyl Group (Triplet ~1.3, Quartet ~4.2) Step2 Check Region 3.8 - 3.9 ppm Step1->Step2 Decision1 Integration = 5H? Step2->Decision1 Step3 Check Aromatic Region (6.9 - 8.0 ppm) Decision1->Step3 Yes Fail Check for Unsubstituted Analog or Impurities Decision1->Fail No (Possible hydrolysis) Decision2 Pattern is AA'BB'? Step3->Decision2 Thiazole Locate Thiazole Singlet (~7.7 ppm) Decision2->Thiazole Yes Decision2->Fail No (Wrong substitution) Pass Structure Confirmed Thiazole->Pass

Figure 2: Step-by-step validation logic for confirming the target structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for chemical shift tables).

  • Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[3]

  • ChemicalBook. (2024). "Thiazole 1H NMR Spectra Data." (Used for baseline thiazole shift comparisons).

Sources

Technical Guide: Comparative Analysis of 2,4- vs. 2,5-Disubstituted Thiazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and materials science, the thiazole ring is a non-negotiable bioisostere for pyridine or carboxylate moieties. However, the choice between the 2,4-disubstituted and 2,5-disubstituted isomers is rarely arbitrary; it dictates the molecule's metabolic fate, synthetic accessibility, and binding vector.[1]

  • 2,4-Disubstituted Thiazoles: The "Classical Scaffold."[1][2] Accessible via robust Hantzsch synthesis.[1][3] They offer a "kinked" geometry (approx. 120° vector) but leave the metabolically labile C5 position exposed.

  • 2,5-Disubstituted Thiazoles: The "Metabolic Fortress."[1][2] Historically difficult to synthesize, now accessible via modern Pd-catalyzed C-H activation.[1] They provide a more linear vector (approx. 150°) and block the primary site of oxidative metabolism (C5), significantly enhancing metabolic stability.

This guide provides a technical roadmap for selecting and synthesizing the correct isomer for your application.

Structural & Electronic Landscape

To manipulate the thiazole ring, one must understand its electronic bias. The thiazole ring is not uniform; the Sulfur atom acts as an electron donor (via resonance) to C5, while the Nitrogen atom acts as an electron sink (via induction) at C2 and C4.

Electronic Distribution Map
  • C2 Position: Most acidic proton (

    
    ).[1][2] Susceptible to lithiation (deprotonation).
    
  • C5 Position: Most nucleophilic carbon.[1][2] The "soft spot" for Electrophilic Aromatic Substitution (SEAr) and oxidative metabolism.

  • C4 Position: Electronically intermediate. Less reactive to SEAr than C5.[1][2]

Geometric Vectors

The substitution pattern alters the spatial projection of functional groups (R-groups).[2]

  • 2,4-Isomer: Creates a bent conformation, useful for mimicking

    
    -turns in peptides.[1]
    
  • 2,5-Isomer: Creates a pseudo-linear extension, useful for extending into deep binding pockets or maximizing conjugation in organic electronics.[1][2]

ThiazoleProperties Thiazole Thiazole Core C2 C2 Position (Acidic / Nucleophilic Attack) Thiazole->C2 N-Induction C4 C4 Position (Steric Bulk / 'Kinked' Vector) Thiazole->C4 Adjacent to N C5 C5 Position (Electrophilic Attack / Metabolic Hotspot) Thiazole->C5 S-Resonance Lithiation Target Lithiation Target C2->Lithiation Target CYP450 Oxidation CYP450 Oxidation C5->CYP450 Oxidation SEAr Reactivity SEAr Reactivity C5->SEAr Reactivity

Figure 1: Electronic and reactivity map of the thiazole nucleus. Note the distinct reactivity profiles of C2 (acidic) vs. C5 (nucleophilic).[4]

Pharmacological Performance (SAR)

The decision between 2,4- and 2,5-substitution often hinges on Metabolic Stability (t1/2).[1]

The C5 Metabolic Liability

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) preferentially attack electron-rich aromatic systems.[2] In a 2,4-disubstituted thiazole, the C5 proton is unsubstituted.[1][2]

  • Mechanism: CYP450 inserts oxygen at C5, forming an unstable epoxide or sulfoxide intermediate.[1][2]

  • Consequence: Ring opening, formation of reactive metabolites (toxicity), or rapid clearance.[1]

The 2,5-Blocking Strategy

Substituting the C5 position (2,5-isomer) sterically and electronically blocks this oxidation pathway.[1][2]

  • Case Study: Dasatinib (Leukemia drug).[1] The thiazole core is 2,5-substituted (2-amino-5-carboxamide).[1] This substitution pattern is critical for occupying the ATP-binding pocket of BCR-ABL kinase while resisting rapid oxidative degradation.[1]

Feature2,4-Disubstituted Isomer2,5-Disubstituted Isomer
Metabolic Stability Low/Moderate. C5 is open to oxidation.[1][2]High. C5 is blocked.
Geometry Bent (Turn mimetic).Pseudo-linear (Spacer).
Key Drug Example Epothilones (Macrolides).[1][2]Dasatinib (Kinase Inhibitor).[1]
Solubility Generally higher (less stacking).[2]Generally lower (better stacking).

Synthetic Accessibility (The "Make" Stage)

This is where the divergence is most critical. You cannot use the same chemistry to access both efficiently.

Pathway A: The Hantzsch Synthesis (Target: 2,4-Isomers)

The Hantzsch synthesis is the most reliable method for generating 2,4-thiazoles.[2] It is a condensation reaction between an


-haloketone and a thioamide.[1][5]
  • Pros: High yield, regioselective (R1 goes to C2, R2 goes to C4), scalable.

  • Cons: Requires

    
    -haloketones (lachrymators, sometimes unstable).[1] Cannot easily access 2,5-isomers.
    
Pathway B: C-H Activation / Direct Arylation (Target: 2,5-Isomers)

Modern catalysis allows for the direct functionalization of the C5 position. Because C5 is the most electron-rich carbon, electrophilic palladium species prefer it over C4.[1][2]

  • Pros: Uses simple thiazole starting materials, no haloketones needed, high atom economy.[1]

  • Cons: Requires precious metal catalysts (Pd), optimization of base/ligand to prevent C2-arylation (if C2 is unsubstituted).[1]

SynthesisDecision Start Target Thiazole Decision Substitution Pattern? Start->Decision Path24 2,4-Disubstituted Decision->Path24 Path25 2,5-Disubstituted Decision->Path25 Method24 Hantzsch Synthesis Path24->Method24 Reagents24 Alpha-Haloketone + Thioamide Method24->Reagents24 Method25 Pd-Catalyzed C-H Activation Path25->Method25 Reagents25 2-Substituted Thiazole + Aryl Halide (Pd(OAc)2, Base) Method25->Reagents25 Regioselective for C5

Figure 2: Synthetic decision tree. Choose Hantzsch for 2,4-isomers and Direct Arylation for 2,5-isomers.[1]

Experimental Protocols

Protocol A: Synthesis of 2,4-Disubstituted Thiazole (Hantzsch Method)

Best for: Creating the thiazole ring from scratch with specific C2/C4 groups.[2]

Materials:

  • Thiobenzamide (1.0 equiv)

  • 2-Bromoacetophenone (1.0 equiv)[1]

  • Ethanol (absolute)

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of thiobenzamide in ethanol (5 mL/mmol) in a round-bottom flask.

  • Addition: Add 1.0 equiv of 2-bromoacetophenone portion-wise at room temperature. Note: Reaction is exothermic.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (formation of a fluorescent spot).

  • Precipitation: Cool the reaction to 0°C. The hydrobromide salt of the thiazole may precipitate.

  • Neutralization: Basify with saturated aqueous

    
     to pH 8–9 to liberate the free base.
    
  • Isolation: Extract with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and concentrate. Recrystallize from EtOH/Water.[1]
Protocol B: Synthesis of 2,5-Disubstituted Thiazole (C-H Arylation)

Best for: Late-stage functionalization of an existing thiazole scaffold at the C5 position.[1][2]

Materials:

  • 2-Methylthiazole (1.0 equiv)[1]

  • Aryl Bromide (1.2 equiv)

  • Palladium(II) Acetate (

    
    ) (5 mol%)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • DMA (Dimethylacetamide) (0.2 M)

Step-by-Step:

  • Setup: In a flame-dried Schlenk tube, combine aryl bromide (1.2 equiv),

    
     (2.0 equiv), and 
    
    
    
    (5 mol%).
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ).[1][2]
    
  • Solvent/Substrate: Add DMA (degassed) and 2-methylthiazole (1.0 equiv) via syringe.

  • Heating: Seal the tube and heat to 120°C for 12–16 hours. Mechanism Note: High temperature is required for the Concerted Metallation-Deprotonation (CMD) pathway.[1][2]

  • Workup: Cool to room temperature. Dilute with water and extract with diethyl ether (to avoid pulling DMA into the organic phase).

  • Purification: Silica gel chromatography. The 2,5-isomer is formed exclusively due to the higher electrophilicity of C5 compared to C4.

References

  • Hantzsch, A. (1887).[1][6] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton." Berichte der deutschen chemischen Gesellschaft.

  • Roger, J., et al. (2009).[1][7] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." The Journal of Organic Chemistry.

  • Lombardo, L. J., et al. (2004).[1] "Discovery of Dasatinib (BMS-354825) for the Treatment of Imatinib-Resistant Chronic Myeloid Leukemia."[1][2] Journal of Medicinal Chemistry.

  • Dalvie, D., et al. (2002).[1] "Metabolism of Thiazole-Containing Drugs: Identification of Reactive Intermediates." Chemical Research in Toxicology.

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (The "Why")

As researchers, we often handle compounds where specific toxicological data (LD50, mutagenicity) is sparse. Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate is a classic "data-poor" pharmaceutical intermediate. However, by applying Structure-Activity Relationship (SAR) analysis, we can infer its hazard profile:

  • Thiazole Moiety: Biologically active scaffold common in kinase inhibitors and metabolic modulators. Risk: Potential systemic toxicity and sensitization.

  • Ethyl Ester Side Chain: Lipophilic, facilitating skin absorption. It may hydrolyze in vivo to the corresponding acid. Risk: Dermal permeation.

  • Methoxyphenyl Group: Electron-donating group, potentially increasing reactivity in metabolic pathways.

Core Directive: Treat this compound as Occupational Exposure Band (OEB) 3 (Potent/Harmful). Do not rely on the absence of a "Danger" label as proof of safety.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation dynamics of thiazole esters. Standard latex gloves are insufficient due to the lipophilic nature of the ester tail.

PPE Selection Table
Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are inadequate for powders/liquids that may sublime or splash. Goggles provide a sealed environment against fine particulates.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Laminate (Silver Shield®)Causality: Esters (like ethyl acetate derivatives) can swell nitrile over time. The inner glove acts as a final barrier while the outer glove takes the mechanical stress.
Respiratory P100 / N95 Respirator (if outside hood)If handling powder outside a Biosafety Cabinet/Fume Hood, a P100 is mandatory to prevent inhalation of bioactive dust.
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb liquids. Tyvek repels organic solids and solutions, preventing "wicking" to the skin.

Operational Workflow & Engineering Controls

Safety is not just what you wear; it is how you move. The following workflow minimizes the "Vector of Contamination."

Graphviz Workflow: Safe Handling Lifecycle

G cluster_0 Engineering Controls Storage 1. Cold Storage (4°C, Desiccated) Transfer 2. Transfer to Balance Enclosure Storage->Transfer Closed Container Weighing 3. Weighing (Static Control) Transfer->Weighing Anti-Static Gun Solubilization 4. Solubilization (Fume Hood) Weighing->Solubilization Dissolve Immediately Reaction 5. Reaction/Assay Solubilization->Reaction Closed System Waste 6. Waste Segregation Reaction->Waste Quench & Dispose

Caption: Operational lifecycle emphasizing containment during the high-risk "Weighing" and "Solubilization" phases.

Detailed Experimental Protocols

A. Weighing & Static Control (The Critical Step)

Thiazole powders are often electrostatic. Static discharge can cause powder to "jump," leading to inhalation risk.

  • Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure.

  • Taring: Tare the vial with the cap on to account for buoyancy, then remove the cap inside the enclosure.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is a dry salt, as this creates triboelectric charging.

  • Clean-up: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Methanol) before removing hands from the enclosure.

B. Solubilization (DMSO/Ethanol)

Once in solution, the risk of dermal absorption increases significantly because the solvent acts as a carrier vehicle (permeation enhancer).

  • Solvent Choice: DMSO is common but penetrates skin instantly, carrying the thiazole with it.

  • Protocol:

    • Add solvent to the solid (not solid to solvent) to prevent splash-back.

    • Vortex inside the fume hood with the sash lowered.

    • Self-Validating Step: Inspect the outer glove immediately after vortexing. If any wetness is observed, change gloves immediately.

Emergency Response & Disposal

Exposure Response[1][2]
  • Eye Contact: Flush for 15 minutes. Do not use neutralizing agents; water or saline only.

  • Skin Contact:

    • Remove contaminated clothing immediately.[1][2][3][4]

    • Wash with soap and water (lipophilic compounds require soap to emulsify).

    • Do not use ethanol to wash skin; it increases absorption.

Waste Disposal Plan

Segregation is vital to prevent downstream chemical reactions in waste drums.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidIncineration (High Temp). Label as "Thiazole Derivative."
Liquid Waste Halogenated/Non-HalogenatedSegregate based on solvent (e.g., DMSO/DCM). Do not mix with oxidizers.[4]
Sharps/Glass Contaminated SharpsHard-walled container. Incinerate.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.